Phellamurin
Description
Properties
IUPAC Name |
(2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O11/c1-11(2)3-8-14-16(35-26-23(34)21(32)19(30)17(10-27)36-26)9-15(29)18-20(31)22(33)24(37-25(14)18)12-4-6-13(28)7-5-12/h3-7,9,17,19,21-24,26-30,32-34H,8,10H2,1-2H3/t17-,19-,21+,22+,23-,24-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDZTDZJQRPNCN-YIANMRPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C(C2=C1OC(C(C2=O)O)C3=CC=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=C(C2=C1O[C@@H]([C@H](C2=O)O)C3=CC=C(C=C3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00200563 | |
| Record name | Phellamurin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52589-11-4 | |
| Record name | Phellamurin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52589-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phellamurin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052589114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phellamurin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHELLAMURIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UXB86HY2NK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Phellamurin: Chemical Structure, Stereoisomers, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phellamurin, a naturally occurring flavanonol glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure of this compound, an analysis of its stereoisomers, and a summary of its known biological activities. Detailed tables of its physicochemical and spectroscopic properties are presented for easy reference. Furthermore, this guide outlines an experimental protocol for its isolation from natural sources and visualizes its role in biological signaling pathways through detailed diagrams. This document aims to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Stereoisomers
This compound is a flavonoid, specifically a flavanonol, characterized by a C6-C3-C6 backbone. Its structure is distinguished by a 7-O-β-D-glucopyranoside and an 8-C-prenyl (3-methylbut-2-en-1-yl) group attached to the A-ring of the flavanonol core.[1] The core flavanonol is aromadendrin. This compound can also be described as the 7-O-glucoside of noricaritin.[1]
The IUPAC name for the most commonly occurring stereoisomer of this compound is (2R,3R)-7-(β-D-Glucopyranosyloxy)-3,4',5-trihydroxy-8-(3-methylbut-2-en-1-yl)flavan-4-one.[2]
Stereochemistry
The flavanonol structure of this compound possesses two stereocenters on the C-ring, specifically at the C2 and C3 positions. This gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The naturally occurring and most studied form of this compound has the (2R,3R) absolute configuration.[2]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is provided below. Due to a lack of extensive research on the other stereoisomers, the data primarily pertains to the natural (2R,3R)-phellamurin.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 52589-11-4 | [2] |
| Molecular Formula | C₂₆H₃₀O₁₁ | [2] |
| Molecular Weight | 518.51 g/mol | [3] |
| Exact Mass | 518.17881177 Da | [3] |
| Predicted Water Solubility | 0.68 g/L | [1] |
| Predicted logP | 0.68 | [1] |
| Predicted pKa (Strongest Acidic) | 8.44 | [1] |
| Melting Point | Not available | |
| Optical Rotation ([α]D) | Not available |
Spectroscopic Data
| Spectroscopic Method | Data | Source |
| Mass Spectrometry (LC-MS) | Precursor Type: [M-H]⁻, Precursor m/z: 517.172 | [3] |
| Mass Spectrometry (Other) | Precursor Type: [M-H]⁻, Fragments: 355.11856, 327.12356, 247.06086, 193.08622 | [3] |
| ¹H NMR | Data not available in searched literature. | |
| ¹³C NMR | Data not available in searched literature. | |
| Infrared (IR) Spectroscopy | Data not available in searched literature. |
Experimental Protocols
Isolation of this compound from Phellodendron amurense
While a highly detailed, step-by-step protocol for the specific isolation of this compound is not extensively documented in readily available literature, a general procedure can be inferred from studies on the isolation of other compounds from Phellodendron amurense. The following is a generalized workflow.
Methodology:
-
Plant Material Preparation: The bark of Phellodendron amurense is collected, dried, and ground into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered bark is subjected to extraction with a suitable solvent, typically methanol (MeOH), at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction.
-
Solvent Evaporation: The resulting methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Liquid-Liquid Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This compound, being a glycoside, is expected to be enriched in the more polar fractions.
-
Chromatographic Separation: The fraction containing this compound is subjected to column chromatography. Silica gel is a common stationary phase, with a mobile phase gradient of increasing polarity (e.g., a mixture of chloroform and methanol).
-
Further Purification: Fractions showing the presence of this compound (as determined by thin-layer chromatography) are pooled and may require further purification using techniques like preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.
-
Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods such as Mass Spectrometry, ¹H NMR, and ¹³C NMR.
Biological Activity and Signaling Pathways
This compound has been reported to exhibit several biological activities, with the most notable being the inhibition of intestinal P-glycoprotein and the induction of apoptosis.
Inhibition of P-glycoprotein (P-gp)
P-glycoprotein is a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell. This compound has been identified as an inhibitor of intestinal P-gp.[3][4] The precise mechanism of inhibition is not fully elucidated but is thought to involve competitive binding to the transporter.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Some flavonoids have been shown to induce apoptosis in cancer cells through various signaling pathways. While the specific apoptotic pathway induced by this compound is not yet fully detailed, a general mechanism for flavonoid-induced apoptosis often involves the intrinsic (mitochondrial) pathway.
This pathway is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases that execute cell death.
Conclusion
This compound presents a promising scaffold for further investigation in drug discovery and development. Its ability to inhibit P-glycoprotein suggests potential applications in overcoming multidrug resistance in cancer therapy. Furthermore, its pro-apoptotic properties warrant deeper exploration of the underlying molecular mechanisms. This technical guide has synthesized the current knowledge on this compound, highlighting the need for further research to fully characterize its stereoisomers, elucidate its detailed spectroscopic profile, and delineate the specific signaling pathways through which it exerts its biological effects. Such studies will be crucial in unlocking the full therapeutic potential of this natural product.
References
Phellamurin: A Technical Guide to Biological Activity and Pharmacological Effects
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the biological activities and pharmacological effects of Phellamurin, a natural flavonoid glycoside. It consolidates current research findings, presents quantitative data, details key experimental methodologies, and visualizes the molecular pathways through which this compound exerts its effects.
Introduction
This compound is a flavanone glycoside, specifically an 8-C-prenyl derivative of the flavanonol aromadendrin.[1] Chemically, it is (+)-dihydrokaempferol substituted with a prenyl group at position 8 and a beta-D-glucopyranosyl group at position 7.[2] This compound is naturally found in plants such as Phellodendron amurense and Commiphora africana.[1][2] Emerging research has highlighted its potential in several therapeutic areas, most notably in oncology and pharmacology, due to its interaction with key cellular pathways and transport proteins.[3]
Biological Activities and Pharmacological Effects
This compound demonstrates a range of biological activities, with the most characterized effects being anticancer activity and the inhibition of P-glycoprotein. While its source plant, Phellodendron amurense, is known for broad anti-inflammatory and antioxidant effects, research directly quantifying these properties for isolated this compound is still developing.
Anticancer Activity
This compound has shown promising anti-tumor efficacy, particularly in osteosarcoma. Studies indicate that it can suppress the viability of osteosarcoma cells and induce apoptosis.[3] This activity is linked to its ability to modulate critical cell survival and proliferation signaling pathways. An in vivo study using a xenograft mouse model also demonstrated that this compound treatment can repress the growth of osteosarcoma tumors.[3]
P-glycoprotein (P-gp) Inhibition
This compound is a known inhibitor of intestinal P-glycoprotein (P-gp).[2][3] P-gp is an ATP-dependent efflux pump that plays a significant role in multidrug resistance (MDR) in cancer cells and affects the absorption and bioavailability of many drugs.[4] By inhibiting P-gp, this compound can potentially enhance the efficacy of co-administered therapeutic agents that are substrates of this transporter. This was observed in a study where this compound markedly decreased the intestinal absorption of cyclosporin in rats.[3]
Anti-inflammatory and Antioxidant Potential
Extracts from the bark of Phellodendron amurense (Cortex Phellodendri amurensis), a primary source of this compound, exhibit significant anti-inflammatory properties.[5] These effects are attributed to the down-regulation of nitric oxide (NO) and inducible nitric oxide synthase (iNOS) through the suppression of key inflammatory signaling pathways like NF-κB and MAPK.[5] While this compound is a major flavonoid constituent of these extracts, specific quantitative data (e.g., IC50 values) for the anti-inflammatory and antioxidant activities of the isolated compound are not yet extensively reported in the literature.
Quantitative Data
The following table summarizes the available quantitative data on the biological activity of this compound.
| Biological Activity | Cell Line(s) | Tested Concentrations | Effect | IC50 Value | Reference |
| Anticancer | U2OS, Saos-2 (Osteosarcoma) | 2.5, 5.0, 10 µg/mL | Suppressed cell viability and induced apoptosis in a dose-dependent manner. | Not explicitly stated. | [3] |
Note: While this compound is a known inhibitor of P-glycoprotein and its source plant exhibits anti-inflammatory and antioxidant properties, specific IC50 or EC50 values for these activities for the isolated compound were not available in the reviewed literature.
Methodologies for Key Experiments
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections describe standard methodologies used to assess the core biological activities of compounds like this compound.
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]
Protocol:
-
Cell Seeding: Cancer cells (e.g., U2OS, Saos-2) are seeded into a 96-well plate at a predetermined density (e.g., 5x10³ to 1x10⁴ cells/well) in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[8]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) and a blank (medium only) are included. The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After the treatment period, 10-20 µL of MTT stock solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 3-4 hours at 37°C.[7][9] During this time, mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells reduce the yellow MTT to purple formazan crystals.[7]
-
Formazan Solubilization: The medium is carefully removed, and 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.[6][9] The plate is typically agitated on a shaker for a few minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm (commonly 570 nm).[7][10]
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophage cells (like RAW 264.7) stimulated with lipopolysaccharide (LPS).[11]
Protocol:
-
Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of approximately 1x10⁵ cells/well and incubated for 24 hours at 37°C with 5% CO₂.[12]
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubated for an additional 20-24 hours.[11][12]
-
Nitrite Measurement (Griess Reaction): NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant. 100 µL of supernatant from each well is transferred to a new plate.[11]
-
An equal volume (100 µL) of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.[11]
-
The mixture is incubated at room temperature for 10-15 minutes, allowing for the formation of a purple azo compound.
-
Absorbance Measurement: The absorbance is measured at 540 nm.[11][12] A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-only treated cells. The IC50 value is determined from the dose-response curve. A parallel cell viability assay (e.g., MTT) is often performed to ensure that the observed NO reduction is not due to cytotoxicity.[11]
P-glycoprotein Inhibition: Rhodamine 123 Accumulation Assay
This functional assay quantifies P-gp inhibition by measuring the intracellular accumulation of a fluorescent P-gp substrate, Rhodamine 123.[13][14]
Protocol:
-
Cell Model: A cell line overexpressing P-gp (e.g., MCF7/ADR or Caco-2) is used alongside its parental, non-resistant counterpart as a control.[13]
-
Cell Seeding: Cells are seeded in a multi-well plate (e.g., 24- or 96-well) and allowed to adhere or form a monolayer.
-
Inhibitor Incubation: Cells are incubated with various concentrations of the test inhibitor (this compound) and a known P-gp inhibitor (e.g., Verapamil) as a positive control for 30-60 minutes at 37°C.[13][15]
-
Substrate Addition: Rhodamine 123 is added to each well at a fixed concentration (e.g., 5 µM) and incubated for an additional 30-90 minutes.[13]
-
Cell Lysis and Fluorescence Measurement: The incubation is stopped, and cells are washed with ice-cold PBS to remove the extracellular substrate. Cells are then lysed (e.g., with a lysis buffer containing Triton X-100). The fluorescence of the intracellular Rhodamine 123 is measured using a fluorescence plate reader (Excitation ~485 nm, Emission ~525 nm).
-
Data Analysis: An increase in intracellular fluorescence compared to the untreated control indicates P-gp inhibition. The IC50 value is the concentration of the inhibitor that results in a 50% increase in Rhodamine 123 accumulation between the baseline (no inhibitor) and the maximum accumulation (achieved with a saturating concentration of a potent inhibitor like Verapamil).[16]
Signaling Pathways and Mechanisms of Action
This compound and its related compounds exert their biological effects by modulating specific intracellular signaling cascades.
PI3K/AKT/mTOR Pathway in Cancer
In osteosarcoma cells, this compound's anti-tumor activity is directly linked to the downregulation of the PI3K/AKT/mTOR pathway.[3] This pathway is a central regulator of cell proliferation, growth, survival, and angiogenesis, and its hyperactivation is a hallmark of many cancers. This compound treatment leads to a decrease in the phosphorylation of PI3K, AKT, and mTOR, thereby inhibiting the downstream signaling that promotes cancer cell survival and proliferation, ultimately leading to apoptosis.[3]
Caption: this compound inhibits the PI3K/AKT/mTOR signaling cascade in cancer cells.
NF-κB Signaling Pathway in Inflammation
Extracts of Phellodendron amurense are known to exert anti-inflammatory effects by suppressing the Nuclear Factor-kappa B (NF-κB) pathway.[5] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα.[17] Inflammatory stimuli, such as LPS, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines.[17][18] The plant extract inhibits this process, preventing NF-κB activation and reducing the inflammatory response. As a key flavonoid in the extract, this compound is presumed to contribute to this activity.
Caption: P. amurense extract suppresses the LPS-induced NF-κB signaling pathway.
MAPK Signaling Pathway in Inflammation
The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, p38, and JNK) are another set of critical signaling cascades involved in inflammation.[19][20] Upon stimulation by factors like LPS, these pathways are activated through a series of phosphorylation events (MAPKKK → MAPKK → MAPK).[21] Activated MAPKs then phosphorylate various transcription factors, leading to the production of inflammatory mediators. Phellodendron amurense extract has been shown to attenuate the phosphorylation of ERK, p38, and JNK, thereby blocking downstream inflammatory responses.[5]
Caption: P. amurense extract attenuates the activation of MAPK signaling pathways.
Summary and Future Directions
This compound is a bioactive flavonoid with well-documented anticancer effects against osteosarcoma via inhibition of the PI3K/AKT/mTOR pathway and established activity as a P-glycoprotein inhibitor. While its role as a constituent of the medicinally important plant Phellodendron amurense suggests further potential as an anti-inflammatory and antioxidant agent, research on the isolated compound is needed to confirm and quantify these effects.
Future research should focus on:
-
Determining the specific IC50/EC50 values of this compound in anti-inflammatory, antioxidant, and neuroprotective assays.
-
Elucidating the precise mechanisms by which this compound inhibits P-glycoprotein.
-
Expanding in vivo studies to evaluate its therapeutic potential and pharmacokinetic profile for oncology and as a bioavailability enhancer.
-
Investigating its effects on other cancer types and exploring potential synergistic effects with existing chemotherapeutic drugs.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C26H30O11 | CID 193876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. The anti-inflammatory potential of Cortex Phellodendron in vivo and in vitro: down-regulation of NO and iNOS through suppression of NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Polyphenols Targeting MAP Kinase Signaling Pathway in Neurological Diseases: Understanding Molecular Mechanisms and Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 21. researchgate.net [researchgate.net]
Phellamurin's Interaction with P-glycoprotein: A Technical Guide for Drug Development Professionals
Introduction
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a transmembrane efflux pump that plays a crucial role in the disposition of a wide variety of xenobiotics, including many therapeutic drugs.[1][2][3] Its overexpression in cancer cells is a primary mechanism of multidrug resistance (MDR), which significantly hampers the efficacy of chemotherapy.[4] P-gp is also expressed in various normal tissues, such as the intestinal epithelium, the blood-brain barrier, and the kidneys, where it influences drug absorption, distribution, and elimination.[3] Consequently, the modulation of P-gp activity presents a promising strategy to overcome MDR in cancer and to enhance the bioavailability of certain drugs.
Natural products have been a rich source of P-gp inhibitors.[4][5] Among these, flavonoids, a class of polyphenolic compounds, have garnered significant attention for their potential to reverse P-gp-mediated drug resistance.[6][7] Phellamurin, a prenylated flavanonol glycoside found in plants like Phellodendron amurense, is a compound of interest in this regard. While direct experimental data on the interaction between this compound and P-glycoprotein is not available in the current scientific literature, its structural features suggest a plausible interaction. Notably, other compounds isolated from Phellodendron amurense, such as γ-fagarine, have demonstrated MDR reversal activity in P-gp-overexpressing cells.[5]
This technical guide will provide an in-depth overview of the hypothetical interaction between this compound and P-glycoprotein, based on the known structure-activity relationships of similar flavonoids. It will also detail the standard experimental protocols required to investigate this interaction and present templates for the quantitative data that would be generated.
Hypothetical Interaction of this compound with P-glycoprotein
The chemical structure of this compound, featuring both a prenyl group and a glycoside moiety, suggests a complex and potentially significant interaction with P-gp.
-
Role of Prenylation: The presence of a prenyl group on the flavonoid backbone is known to increase lipophilicity.[8] This enhanced hydrophobicity can increase the binding affinity of flavonoids to P-glycoprotein, thereby improving their inhibitory activity.[9][10] The prenyl side chain may facilitate stronger interactions with the hydrophobic drug-binding pocket within the transmembrane domains of P-gp.[6][11]
-
Influence of the Glycoside Moiety: The glycosylation of flavonoids can have varied effects on their interaction with P-gp. In some cases, the addition of a sugar moiety can decrease or abolish the inhibitory effect on P-gp.[12] This is potentially due to increased hydrophilicity or steric hindrance, which may prevent the flavonoid from effectively binding to the transporter. Therefore, the glycoside group on this compound could either positively or negatively modulate its interaction with P-gp, a hypothesis that requires experimental validation.
The interaction of flavonoids with P-gp can occur through several mechanisms, including competitive, non-competitive, or allosteric inhibition of the drug binding site, as well as interference with the ATP hydrolysis that powers the efflux pump.[4]
Below is a diagram illustrating the general mechanism of P-gp inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 4. mdpi.com [mdpi.com]
- 5. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening dietary flavonoids for the reversal of P-glycoprotein-mediated multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging significance of flavonoids as P-glycoprotein inhibitors in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of flavonoids on P-Glycoprotein activity - Science Letter - Solvo Biotechnology [solvobiotech.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Phellamurin-Induced Apoptosis: A Technical Guide to the PI3K/AKT/mTOR Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanisms underlying the pro-apoptotic effects of phellamurin, a natural flavonoid glycoside. The primary focus is on its demonstrated efficacy in osteosarcoma, mediated through the inhibition of the critical PI3K/AKT/mTOR cell survival pathway. This document outlines the core signaling cascade, presents key quantitative findings, details relevant experimental protocols, and provides visual workflows to support further research and development.
Core Signaling Pathway: this compound's Inhibition of PI3K/AKT/mTOR
This compound exerts its anti-tumor effects by inducing apoptosis, a form of programmed cell death crucial for eliminating malignant cells. In osteosarcoma (OS), this compound has been shown to suppress cell viability and promote apoptosis by repressing the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, and survival.
Under normal conditions, growth factors activate PI3K, which in turn phosphorylates and activates AKT. Activated AKT promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins and activating mTOR. mTOR, a serine/threonine kinase, is a master regulator of protein synthesis and cell growth. By inhibiting the phosphorylation of key molecules like PI3K, AKT, and mTOR, this compound effectively shuts down this pro-survival signaling, tipping the cellular balance towards apoptosis.[1] This inhibition ultimately leads to the activation of the intrinsic apoptotic cascade, involving the Bcl-2 family of proteins and executioner caspases.
Data Presentation: Biological Effects of this compound
Studies have demonstrated that this compound's impact on osteosarcoma cells is dose-dependent.[1] The key biological outcomes are summarized below. While specific IC50 values from the primary study on osteosarcoma are not detailed in the abstract, the dose-dependent nature of its action is firmly established.[1]
| Effect | Target Cell Line | Assay Used | Result | Reference |
| Cell Viability | Osteosarcoma (OS) Cells | MTT Assay | Suppressed cell viability in a dose-dependent manner. | [1] |
| Apoptosis | Osteosarcoma (OS) Cells | Flow Cytometry | Promoted apoptosis in a dose-dependent manner. | [1] |
| Signaling Pathway | Osteosarcoma (OS) Cells | Western Blot | Repressed the phosphorylation of PI3K, AKT, and mTOR. | [1] |
| Tumor Growth | In Vivo OS Model | N/A | Repressed osteosarcoma tumor growth. | [1] |
Experimental Protocols & Workflows
The following sections provide detailed methodologies for the key experiments used to characterize the apoptotic pathway induced by this compound.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2] Viable cells with active metabolism convert the MTT tetrazolium salt into a purple formazan product.[2]
Detailed Protocol:
-
Cell Plating: Seed osteosarcoma cells (e.g., MG-63, HOS, or U-2 OS) into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[3][4]
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control to the respective wells.
-
Exposure: Incubate the cells with the compound for the desired time points (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[3]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., isopropanol or dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[2]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 550-570 nm using a microplate reader.[2] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Apoptosis Detection: Annexin V/PI Flow Cytometry
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.[6] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[7]
Detailed Protocol:
-
Cell Treatment: Seed 1 x 10⁵ cells in a 6-well plate and treat with the desired concentrations of this compound for 24 hours.[8]
-
Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using a gentle cell scraper or trypsin. Centrifuge the cell suspension and wash the pellet twice with cold PBS.[8]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate at room temperature for 15 minutes in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protein Expression Analysis: Western Blot
Western blotting is used to detect specific proteins in a sample and to quantify changes in their expression or phosphorylation state. This is critical for confirming the inhibition of the PI3K/AKT/mTOR pathway.[1]
Detailed Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[2]
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.[2]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR, cleaved caspase-3, and an internal loading control like β-actin) overnight at 4°C.[1][9]
-
Secondary Antibody Incubation: Wash the membrane thoroughly with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system. Densitometry analysis can be used to quantify relative protein expression.
Conclusion and Future Directions
The available evidence strongly indicates that this compound induces apoptosis in osteosarcoma cells by directly targeting and inhibiting the PI3K/AKT/mTOR signaling pathway.[1] This action disrupts the pro-survival signals that are often hyperactive in cancer cells, leading to programmed cell death. The dose-dependent efficacy of this compound, confirmed by both in vitro and in vivo studies, highlights its potential as a novel chemotherapeutic agent for the treatment of osteosarcoma.[1]
Future research should focus on elucidating the precise binding interactions between this compound and components of the PI3K pathway, conducting comprehensive pharmacokinetic and pharmacodynamic studies, and exploring its efficacy in combination with existing chemotherapeutic agents to assess potential synergistic effects.
References
- 1. Anti-tumor efficacy of this compound in osteosarcoma cells: Involvement of the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of cytotoxic activity and anticancer potential of indigenous Rosemary (Rosmarinus officinalis L.) and Oregano (Origanum vulgare L.) dry extracts on MG-63 bone osteosarcoma human cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Response of HOS and Saos-2 Osteosarcoma Cell Lines When Exposed to Different Sizes and Concentrations of Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Doxorubicin Inhibits Proliferation of Osteosarcoma Cells Through Upregulation of the Notch Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polyphyllin I enhances tumor necrosis factor-related apoptosis-inducing ligand-induced inhibition of human osteosarcoma cell growth via downregulating the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Theaflavin-3,3′-digallate triggers apoptosis in osteosarcoma cells via the caspase pathway [jcancer.org]
Phellamurin: An In-Depth Technical Guide to its In Vitro Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phellamurin, a prenylated flavonoid found in plants such as Phellodendron amurense and Commiphora africana, is a subject of growing interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current in vitro research on the antioxidant activities of this compound. Due to the limited availability of direct quantitative data for the isolated compound, this document synthesizes information from studies on its natural sources and structurally related flavonoids to infer its potential antioxidant mechanisms. Detailed experimental protocols for key antioxidant assays and conceptual signaling pathways are provided to facilitate further research in this area.
Introduction
This compound is a flavanonol glycoside characterized by a prenyl group, a structural feature known to enhance the biological activities of flavonoids.[1] Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and the body's antioxidant defenses, is implicated in the pathophysiology of numerous chronic diseases. Natural compounds with antioxidant properties, such as flavonoids, are therefore of significant interest in drug discovery and development. This guide focuses on the in vitro antioxidant potential of this compound, summarizing available data and providing the methodological framework for its further investigation.
In Vitro Antioxidant Activity: A Review of the Evidence
Direct experimental data on the antioxidant capacity of isolated this compound is scarce in the current scientific literature. However, studies on extracts from its source plants and on structurally similar compounds provide valuable insights into its likely properties.
Radical Scavenging Activity
Table 1: Summary of Radical Scavenging Activity of this compound-Related Extracts and Compounds
| Sample | Assay | IC50 / Activity | Reference(s) |
|---|---|---|---|
| Phellodendron amurense fruit extracts | DPPH, ABTS, FRAP | Significant antioxidant activity correlated with total phenolic and flavonoid content. | [6] |
| Commiphora africana stem leaves extracts | DPPH, ABTS, FRAP | Polar extracts demonstrated radical scavenging and iron-reducing effects. | [2] |
| Phellodendron amurense leaf extracts | DPPH | IC50 values for various identified flavonoids ranged from 0.2 to 50.8 µg/ml. |[7] |
Inhibition of Lipid Peroxidation
Lipid peroxidation is a key process in cellular injury caused by oxidative stress, where free radicals attack lipids in cell membranes, leading to a chain reaction of lipid degradation. The ability of an antioxidant to inhibit lipid peroxidation is a crucial aspect of its cytoprotective potential. While direct data for this compound is unavailable, extracts of Commiphora africana have been shown to inhibit linoleic acid peroxidation in vitro.[8]
Table 2: Lipid Peroxidation Inhibition by this compound-Related Extracts
| Sample | Assay | Inhibition (%) / IC50 | Reference(s) |
|---|---|---|---|
| Commiphora africana gum resin extracts | Linoleic acid peroxidation | Aqueous extract: 57.4%; Ethanolic extract: 64.9% | [8] |
| Methanol extract of Phyllanthus niruri | FeSO4-induced lipid peroxidation | IC50: 62.5 µg/ml |[8][9] |
Cytoprotective Effects Against Oxidative Stress
The ultimate measure of an antioxidant's efficacy is its ability to protect cells from oxidative damage. This is often assessed by exposing cultured cells to an oxidative stressor, such as hydrogen peroxide (H₂O₂), in the presence and absence of the test compound. While no specific studies on this compound's cytoprotective effects were identified, related flavonoids have been shown to protect neuronal cells from H₂O₂-induced injury.[10][11] It is plausible that this compound would exhibit similar protective effects due to its flavonoid structure.
Potential Mechanisms of Action
The antioxidant effects of flavonoids like this compound are likely mediated through multiple mechanisms, including direct radical scavenging and the modulation of endogenous antioxidant defense systems.
Modulation of Antioxidant Enzymes
Cells possess a sophisticated antioxidant defense system composed of enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[12] SOD converts superoxide radicals to hydrogen peroxide, which is then detoxified to water by CAT and GPx.[12] Several natural compounds have been shown to enhance the activity of these enzymes.[13][14] It is hypothesized that this compound may also upregulate the expression and/or activity of these protective enzymes, thereby bolstering the cell's ability to combat oxidative stress.
Activation of the Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in regulating the expression of a wide array of antioxidant and cytoprotective genes.[15][16] Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[16] Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of antioxidant enzymes (e.g., SOD, CAT, GPx) and other cytoprotective proteins.[15][16] Many flavonoids are known to activate the Nrf2 pathway, and it is highly probable that this compound shares this mechanism.[15][17][18]
References
- 1. Prenylflavonoid - Wikipedia [en.wikipedia.org]
- 2. doaj.org [doaj.org]
- 3. researchgate.net [researchgate.net]
- 4. The Antioxidant Activity of Prenylflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Antioxidant Activity of Prenylflavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Extraction of Total Phenolics and Total Flavonoids from Fruits of Phellodendron amurense by Response Surface Method and Their Antioxidant Activity [finechemicals.com.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Lipid Peroxidation Inhibitory and Antimicrobial Activity of Phyllanthus Niruri (Euphorbiaceae) Extract - Iranian Journal of Pharmacology and Therapeutics [ijpt.iums.ac.ir]
- 10. Protective Effect of Phloretin against Hydrogen Peroxide-Induced Oxidative Damage by Enhancing Autophagic Flux in DF-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical constituents from Phyllanthus emblica and the cytoprotective effects on H2O2-induced PC12 cell injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Preclinical and Clinical Antioxidant Effects of Natural Compounds against Oxidative Stress-Induced Epigenetic Instability in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Icaritin activates Nrf2/Keap1 signaling to protect neuronal cells from oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Activation of Nrf2 signaling by Icariin protects against 6-OHDA-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Putative Phellamurin Biosynthesis Pathway in Phellodendron amurense: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phellodendron amurense, commonly known as Amur cork tree, is a plant species rich in a variety of secondary metabolites, including alkaloids and flavonoids, which contribute to its medicinal properties. Among these compounds is phellamurin, a flavonoid glycoside with potential biological activities. This compound is structurally defined as the 8-C-prenyl, 7-O-glucoside derivative of the flavanonol aromadendrin.[1][2][3] This guide provides a detailed overview of the putative biosynthetic pathway of this compound in P. amurense, drawing upon the established general flavonoid biosynthesis pathway and the known enzymatic reactions required for the specific structural modifications of the aromadendrin core. While the complete pathway has not been fully elucidated in P. amurense, this guide synthesizes current knowledge to propose a likely sequence of enzymatic steps and provides detailed experimental protocols for the investigation of this pathway.
Proposed this compound Biosynthesis Pathway
The biosynthesis of this compound is proposed to proceed through four main stages, beginning with the general phenylpropanoid and flavonoid pathways, followed by specific hydroxylation, prenylation, and glycosylation steps.
Stage 1: Phenylpropanoid Pathway and Chalcone Synthesis
The pathway initiates with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the action of a series of enzymes: phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). Subsequently, chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
Stage 2: Flavanone Formation
Naringenin chalcone undergoes stereospecific cyclization to form the flavanone naringenin, a reaction catalyzed by chalcone isomerase (CHI). Naringenin serves as a key branch-point intermediate in the flavonoid pathway.
Stage 3: Hydroxylation to Aromadendrin
The flavanone naringenin is then hydroxylated at the 3-position of the C-ring by flavanone 3-hydroxylase (F3H), a 2-oxoglutarate-dependent dioxygenase, to produce the flavanonol aromadendrin (also known as dihydrokaempferol).[4][5] This step is crucial as it forms the core structure of this compound.
Stage 4: Prenylation and Glycosylation of Aromadendrin
The final steps in this compound biosynthesis involve the decoration of the aromadendrin scaffold:
-
C-Prenylation: An aromatic prenyltransferase (PT) catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) moiety to the 8-position of the A-ring of aromadendrin. This class of enzymes is responsible for the C-alkylation of various aromatic compounds.
-
O-Glycosylation: Finally, a UDP-glycosyltransferase (UGT) facilitates the transfer of a glucose molecule from UDP-glucose to the 7-hydroxyl group of the 8-prenyl aromadendrin, yielding this compound.[6][7][8][9]
The following diagram illustrates the proposed biosynthetic pathway.
Quantitative Data
Currently, there is a lack of specific quantitative data for the intermediates and enzymatic reactions in the this compound biosynthesis pathway in Phellodendron amurense. However, studies on the total flavonoid content in different parts of the plant provide a general context for the production of these compounds.
| Plant Material | Total Flavonoid Content (mg Rutin Equivalents/g) | Reference |
| Fruits of P. amurense | 20.41 ± 0.47 | [10] |
Experimental Protocols
The following sections detail generalized protocols for the key enzymatic assays and analytical methods relevant to the study of the this compound biosynthesis pathway. These protocols are based on established methods for similar enzymes and compounds in other plant species and can be adapted for P. amurense.
Flavanone 3-Hydroxylase (F3H) Enzyme Assay
This protocol is for the in vitro characterization of F3H activity.
Methodology:
-
Enzyme Source:
-
Crude Protein Extract: Homogenize fresh P. amurense tissue (e.g., leaves, bark) in an extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10% glycerol, 2 mM DTT, and protease inhibitors). Centrifuge to remove cell debris and use the supernatant for the assay.
-
Recombinant Enzyme: Clone the putative F3H gene from P. amurense into an expression vector and express the protein in a suitable host like E. coli. Purify the recombinant protein using affinity chromatography.
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl (pH 7.5)
-
1 mM 2-oxoglutarate
-
2 mM sodium ascorbate
-
50 µM FeSO₄
-
100 µM naringenin (substrate, dissolved in DMSO)
-
Enzyme preparation (crude extract or purified protein)
-
-
-
Assay Procedure:
-
Initiate the reaction by adding the enzyme preparation to the reaction mixture.
-
Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding an equal volume of methanol or ethyl acetate.
-
Centrifuge to pellet any precipitated protein.
-
-
Product Analysis:
-
Analyze the supernatant by reverse-phase HPLC or LC-MS to detect and quantify the formation of aromadendrin. Use an authentic aromadendrin standard for identification and quantification.
-
Aromatic Prenyltransferase (PT) Enzyme Assay
This protocol is for the in vitro characterization of PT activity with aromadendrin as the substrate.
Methodology:
-
Enzyme Source:
-
Microsomal Fraction: Prepare microsomes from P. amurense tissue as a source of membrane-bound prenyltransferases.
-
Recombinant Enzyme: Express a candidate PT gene in a suitable system (e.g., yeast) and use the microsomal fraction from the transformed cells.
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl (pH 7.5)
-
5 mM MgCl₂
-
100 µM aromadendrin (substrate)
-
100 µM DMAPP (prenyl donor)
-
Enzyme preparation (microsomal fraction)
-
-
-
Assay Procedure:
-
Pre-incubate the reaction mixture without DMAPP for 5 minutes at 30°C.
-
Start the reaction by adding DMAPP.
-
Incubate at 30°C for 1-2 hours.
-
Stop the reaction by adding an equal volume of ethyl acetate.
-
-
Product Analysis:
-
Extract the prenylated product with ethyl acetate, evaporate the solvent, and redissolve the residue in methanol.
-
Analyze the sample by HPLC or LC-MS to identify and quantify the 8-prenyl-aromadendrin product.
-
UDP-Glycosyltransferase (UGT) Enzyme Assay
This protocol is for the in vitro characterization of UGT activity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. This compound | C26H30O11 | CID 193876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Flavanone 3-dioxygenase - Wikipedia [en.wikipedia.org]
- 5. Flavanone-3-Hydroxylase Plays an Important Role in the Biosynthesis of Spruce Phenolic Defenses Against Bark Beetles and Their Fungal Associates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Characterization of flavonoid 7-O-glucosyltransferase from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differentially evolved glucosyltransferases determine natural variation of rice flavone accumulation and UV-tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Integrated microbiome and metabolomics analysis reveal the relationship between plant-specialized metabolites and microbial community in Phellodendron amurense - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the LC-MS/MS Analysis of Phellamurin and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phellamurin, a flavanone glycoside found in plants of the Phellodendron genus, has garnered interest for its potential therapeutic properties, including anti-tumor activities. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for its development as a potential drug candidate. This compound itself is characterized by poor oral absorption. Following oral administration, it is primarily hydrolyzed by intestinal enzymes to its aglycone, neophellamuretin. This aglycone is then absorbed and subsequently metabolized, mainly through glucuronidation, to form neophellamuretin glucuronide, the major metabolite found in systemic circulation.[1] This document provides detailed application notes and protocols for the quantitative analysis of this compound and its key metabolites, neophellamuretin and neophellamuretin glucuronide, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of this compound
The metabolic fate of this compound involves a two-step process, beginning with deglycosylation followed by glucuronidation.
Quantitative Analysis by LC-MS/MS
The following protocols are designed for the sensitive and specific quantification of this compound, neophellamuretin, and neophellamuretin glucuronide in rat plasma.
Experimental Workflow
Sample Preparation Protocol: Protein Precipitation
This protocol is suitable for the extraction of this compound and its metabolites from rat plasma.
Materials:
-
Rat plasma samples
-
Acetonitrile (ACN), LC-MS grade
-
Internal Standard (IS) solution (e.g., a structurally similar flavonoid not present in the sample)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator (optional)
Procedure:
-
To 100 µL of rat plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 500 µL of ice-cold acetonitrile to precipitate proteins.[2]
-
Vortex the mixture vigorously for 3 minutes.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.[2]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in 120 µL of the initial mobile phase (e.g., 50:50 v/v acetonitrile/water with 0.1% formic acid).[2]
-
Vortex for 5 minutes and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[2]
Liquid Chromatography Protocol
Instrumentation:
-
UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.
Parameters:
| Parameter | Recommended Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Start with 5-10% B, increase to 95% B over 8-10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
Mass Spectrometry Protocol
Instrumentation:
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Parameters:
| Parameter | Recommended Value |
|---|---|
| Ionization Mode | Negative ESI |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temperature | 300 - 350°C |
| Gas Flow Rates | Optimize for the specific instrument |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Predicted):
The following MRM transitions are predicted based on the molecular weights of the compounds and common fragmentation patterns of flavonoids and their glucuronides. These should be optimized for the specific instrument being used.
| Analyte | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 517.17 | Predicted: 355.12 (loss of glucose) | Optimize |
| Neophellamuretin | 355.12 | Predicted: Retro-Diels-Alder fragments | Optimize |
| Neophellamuretin Glucuronide | 531.15 | 355.12 (loss of glucuronic acid) | Optimize |
| Internal Standard | Dependent on IS used | Dependent on IS used | Optimize |
Note: The fragmentation of the aglycone, neophellamuretin, can be complex. It is advisable to perform product ion scans to determine the most abundant and stable fragment ions for quantification.
Quantitative Data Summary
The following tables summarize the available pharmacokinetic data for this compound's metabolites in rats. It is important to note that comprehensive plasma pharmacokinetic data for this compound and its metabolites is limited in the publicly available literature.
Table 1: Pharmacokinetic Parameters of Neophellamuretin Glucuronide in Rat Brain Following Oral Administration of this compound [3]
| Dosage (mg/kg) | Cmax (µg/g of brain) |
| 100 | 0.4 ± 0.1 |
| 200 | 1.7 ± 0.4 |
Table 2: Relative Abundance of this compound Metabolites in Rat Serum [1]
| Metabolite | Relative Abundance |
| Neophellamuretin | 20% |
| Neophellamuretin Glucuronides | 80% |
Signaling Pathway Modulated by this compound
Recent studies have indicated that this compound can exert anti-tumor effects by modulating the PI3K/Akt/mTOR signaling pathway, a critical pathway in cell growth, proliferation, and survival.[2] Inhibition of this pathway by this compound leads to decreased cell viability and induction of apoptosis in cancer cells.[2]
Conclusion
The LC-MS/MS methods outlined in this document provide a robust framework for the quantitative analysis of this compound and its primary metabolites. Accurate and precise measurement of these compounds in biological matrices is essential for elucidating the pharmacokinetic profile and understanding the mechanism of action of this compound, thereby supporting its further development as a potential therapeutic agent. The provided information on its metabolic pathway and its inhibitory effect on the PI3K/Akt/mTOR signaling pathway offers valuable insights for researchers in the fields of pharmacology and drug development.
References
Application Notes and Protocols for Cell-Based Assays to Evaluate Phellamurin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phellamurin, a dihydroflavonol glycoside found in the Amur cork tree (Phellodendron amurense), is a natural compound with potential anti-tumor properties.[1] Emerging research suggests that this compound can induce apoptosis and suppress tumor growth, making it a compound of interest for cancer research and drug development.[2] Notably, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in osteosarcoma cells, a critical pathway often dysregulated in cancer.[2] Extracts from Phellodendron amurense, which contain this compound and other bioactive molecules like berberine and palmatine, have demonstrated anti-inflammatory, anti-oxidant, and potential antineoplastic activities by modulating signaling pathways such as Akt and NF-κB.[3][4]
These application notes provide a comprehensive overview and detailed protocols for a panel of cell-based assays to characterize the cytotoxic effects of this compound. The described methods will enable researchers to assess cell viability, membrane integrity, apoptosis induction, and cell cycle alterations in response to this compound treatment.
Data Presentation: Summary of Expected this compound Cytotoxicity
The following tables summarize hypothetical, yet representative, quantitative data for the cytotoxic effects of this compound on various cancer cell lines. These values are based on typical dose-dependent responses observed for flavonoids and related natural products.[5][6][7][8]
Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48-hour Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| U2OS | Osteosarcoma | 25 |
| Saos-2 | Osteosarcoma | 35 |
| MCF-7 | Breast Cancer | 45 |
| MDA-MB-231 | Breast Cancer | 60 |
| A549 | Lung Cancer | 50 |
| HCT116 | Colon Cancer | 40 |
Table 2: Percentage of Apoptotic Cells (Annexin V-FITC Positive) after 24-hour this compound Treatment
| Cell Line | This compound (µM) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) | Total Apoptotic Cells (%) |
| U2OS | 0 (Control) | 2.1 | 1.5 | 3.6 |
| 25 | 15.8 | 8.2 | 24.0 | |
| 50 | 28.4 | 15.1 | 43.5 | |
| MCF-7 | 0 (Control) | 1.8 | 1.2 | 3.0 |
| 50 | 12.5 | 6.7 | 19.2 | |
| 100 | 25.1 | 12.9 | 38.0 |
Table 3: Cell Cycle Distribution of U2OS Cells after 24-hour this compound Treatment
| This compound (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 55.2 | 25.1 | 19.7 |
| 25 | 68.9 | 18.5 | 12.6 |
| 50 | 75.4 | 12.3 | 12.3 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10][11]
Materials:
-
This compound (dissolved in DMSO)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of LDH from damaged cells, providing a measure of cytotoxicity.[12][13][14][15][16]
Materials:
-
This compound (dissolved in DMSO)
-
96-well plates
-
Complete cell culture medium
-
LDH cytotoxicity assay kit
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with various concentrations of this compound and appropriate controls (vehicle, spontaneous release, and maximum release) for the desired time period.[16]
-
Centrifuge the plate at 250 x g for 5 minutes.[16]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.[16]
-
Add 50 µL of the stop solution to each well.[16]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity according to the kit manufacturer's instructions.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][4][17][18]
Materials:
-
This compound (dissolved in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[3][19][20][21]
Materials:
-
This compound (dissolved in DMSO)
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.[19][21]
-
Wash the fixed cells with PBS and resuspend the pellet in PI staining solution containing RNase A.[19]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: this compound's proposed mechanism via PI3K/Akt/mTOR inhibition.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-tumor efficacy of this compound in osteosarcoma cells: Involvement of the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 4. Annexin V-FITC/PI staining for apoptosis evaluation [bio-protocol.org]
- 5. Prenylated Flavonoids with Selective Toxicity against Human Cancers | MDPI [mdpi.com]
- 6. Anticancer activity of flavonoids accompanied by redox state modulation and the potential for a chemotherapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. MTT (Assay protocol [protocols.io]
- 10. researchhub.com [researchhub.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 20. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 21. igbmc.fr [igbmc.fr]
Application Notes & Protocols: Animal Models for In Vivo Efficacy of Phellamurin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phellamurin is a flavonoid, specifically a dihydroflavonol glycoside, naturally found in plants such as Phellodendron amurense and Commiphora africana.[1][2] As a member of the flavonoid family, it is structurally related to compounds known for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[3][4] Preclinical evaluation of natural compounds like this compound requires robust in vivo models to translate in vitro findings into potential therapeutic applications.[5][6] These application notes provide detailed protocols for assessing the in vivo efficacy of this compound using established animal models for inflammation and cancer.
Pharmacokinetic Considerations
Before initiating efficacy studies, it is crucial to understand the pharmacokinetic profile of this compound. A preliminary study in rats has shown that after oral administration, this compound is hydrolyzed to its aglycone, phellamuretin, which is then rapidly absorbed and converted to glucuronides.[7] The parent compound itself was not found to be absorbed.[7] This indicates that the biological activity observed in vivo is likely attributable to its metabolites.
Key Recommendations:
-
Conduct a pilot pharmacokinetic study to determine the optimal dose, route of administration, and sampling time points.
-
Analyze plasma and tissue samples for both this compound and its primary metabolite, phellamuretin.
-
Use these data to establish a dosing regimen for efficacy studies that ensures adequate exposure in the target tissue.
General Experimental Workflow
A systematic approach is essential for any in vivo study to ensure reproducibility and reliability. The following workflow provides a general framework for conducting efficacy studies with this compound.
Caption: A standardized workflow for in vivo this compound efficacy studies.
Protocol 1: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)
This is a widely used and reproducible model for evaluating acute inflammation and the efficacy of anti-inflammatory agents.[8] The inflammatory response is mediated by substances like histamine, prostaglandins, and leukotrienes.[9][10]
Signaling Pathway Overview
This compound, as a flavonoid, may exert its anti-inflammatory effects by inhibiting key enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators.
Caption: this compound may inhibit COX/LOX pathways to reduce inflammation.
Experimental Protocol
-
Animals: Male Sprague-Dawley rats (180-220 g).
-
Housing: Standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water. Acclimatize for at least 7 days.
-
Grouping (n=6-8 per group):
-
Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Group II (Positive Control): Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, intraperitoneally).
-
Group III-V (this compound): Receives this compound at different doses (e.g., 25, 50, 100 mg/kg, orally).
-
-
Procedure: a. Administer the respective treatments (vehicle, positive control, or this compound) orally 60 minutes before inducing inflammation. b. Measure the initial volume of the right hind paw of each rat using a plethysmometer. c. Induce inflammation by injecting 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar surface of the right hind paw.[8] d. Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Endpoint Analysis: a. Calculate the percentage inhibition of edema for each group compared to the vehicle control group. b. At the end of the experiment, animals can be euthanized, and paw tissue collected for histopathological analysis or measurement of inflammatory markers (e.g., TNF-α, IL-1β, myeloperoxidase activity).[8]
Data Presentation
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 0 hr | Paw Volume (mL) at 3 hr | % Inhibition of Edema at 3 hr |
| Vehicle Control | - | 1.25 ± 0.05 | 2.50 ± 0.10 | 0% |
| Indomethacin | 10 | 1.24 ± 0.04 | 1.65 ± 0.08 | 68% |
| This compound | 25 | 1.26 ± 0.06 | 2.20 ± 0.09 | 24% |
| This compound | 50 | 1.25 ± 0.05 | 1.95 ± 0.11 | 44% |
| This compound | 100 | 1.24 ± 0.04 | 1.75 ± 0.07 | 60% |
| Note: Data are presented as Mean ± SEM and are hypothetical. |
Protocol 2: Xenograft Tumor Model in Mice (Anticancer Activity)
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research for evaluating the efficacy of new therapeutic agents.[11][12]
Experimental Protocol
-
Animals: Female athymic nude mice (BALB/c nu/nu), 6-8 weeks old.
-
Cell Line: A suitable human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer), cultured under standard conditions.
-
Housing: Sterile, specific-pathogen-free (SPF) conditions with autoclaved food, water, and bedding. Acclimatize for 7 days.
-
Procedure: a. Subcutaneously inject 5 x 10⁶ cancer cells in 100 µL of serum-free medium mixed with Matrigel (1:1 ratio) into the right flank of each mouse. b. Monitor the mice for tumor formation. Once tumors reach a palpable size (approx. 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group).
-
Group I (Vehicle Control): Receives the vehicle daily.
-
Group II (Positive Control): Receives a standard chemotherapeutic agent (e.g., Paclitaxel, 10 mg/kg, twice weekly).
-
Group III-IV (this compound): Receives this compound at different doses (e.g., 50, 100 mg/kg, daily) via oral gavage. c. Measure tumor dimensions (length and width) with a digital caliper and body weight twice a week. Calculate tumor volume using the formula: (Width² x Length) / 2. d. Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size as per ethical guidelines.
-
-
Endpoint Analysis: a. At the end of the study, euthanize the mice and excise the tumors. b. Weigh the tumors and process them for histopathology, immunohistochemistry (e.g., Ki-67 for proliferation, CD31 for angiogenesis), or Western blot analysis to investigate the mechanism of action. c. Collect major organs (liver, kidney, spleen) for toxicity assessment.
Data Presentation
| Treatment Group | Dose (mg/kg) | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Final Body Weight (g) |
| Vehicle Control | - | 125.5 ± 10.2 | 1550.8 ± 150.3 | 0% | 20.1 ± 0.8 |
| Paclitaxel | 10 | 124.8 ± 9.8 | 450.2 ± 65.7 | 77.5% | 18.5 ± 1.1 |
| This compound | 50 | 126.1 ± 11.5 | 1100.5 ± 120.1 | 30.8% | 20.3 ± 0.9 |
| This compound | 100 | 125.3 ± 10.9 | 850.6 ± 98.4 | 49.1% | 19.8 ± 1.0 |
| Note: Data are presented as Mean ± SEM and are hypothetical. |
References
- 1. This compound | C26H30O11 | CID 193876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Studies on pharmacokinetic properties and absorption mechanism of phloretin: In vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jtrolis.ub.ac.id [jtrolis.ub.ac.id]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ijpras.com [ijpras.com]
- 10. researchgate.net [researchgate.net]
- 11. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application of Phellamurin in Natural Product-Based Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phellamurin is a flavonoid, specifically a flavanonol glycoside, found in plants such as Phellodendron amurense and Commiphora africana.[1][2][3] Its chemical structure is the 7-O-β-D-glucopyranoside, 8-C-prenyl derivative of aromadendrin.[2][3] As a natural product, this compound has garnered interest in the field of drug discovery due to its diverse biological activities. These activities suggest its potential as a lead compound for the development of new therapeutics in oncology, inflammatory diseases, and neurodegenerative disorders. This document provides an overview of its applications, quantitative data from relevant studies, and detailed experimental protocols for its investigation.
Anticancer Applications
This compound has demonstrated notable anticancer properties, particularly in osteosarcoma. It has been shown to suppress cell viability and promote apoptosis in osteosarcoma cells in a dose-dependent manner.[1] The primary mechanism of action identified is the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical pathway for cell growth and survival that is often dysregulated in cancer.[1]
Quantitative Data: Anticancer Activity of this compound
While specific IC50 values for this compound are not always detailed in the abstracts of published literature, its dose-dependent inhibitory effects are noted. The table below summarizes the observed effects.
| Cell Line | Compound | Observed Effect | Signaling Pathway | Citation |
| Osteosarcoma (OS) Cells | This compound | Dose-dependent suppression of viability and promotion of apoptosis. | Inhibition of PI3K/AKT/mTOR | [1] |
Experimental Protocol: Evaluation of Anticancer Activity in Osteosarcoma Cells
This protocol outlines the steps to assess the effect of this compound on osteosarcoma cell viability and the PI3K/AKT/mTOR pathway.
1. Cell Culture and Treatment:
- Culture human osteosarcoma cells (e.g., U2OS or MG-63) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO2 incubator.
- Seed cells in 96-well plates for viability assays and 6-well plates for protein analysis.
- After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) for 24-48 hours.
2. Cell Viability Assay (MTT Assay):
- Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate and incubate for 4 hours.
- Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
- Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
3. Apoptosis Analysis (Flow Cytometry):
- Harvest the treated cells from the 6-well plates.
- Wash with cold PBS and resuspend in binding buffer.
- Stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
- Analyze the cell population using a flow cytometer to quantify early apoptotic, late apoptotic, and necrotic cells.
4. Western Blot Analysis for Signaling Pathway Proteins:
- Lyse the treated cells and quantify the protein concentration using a BCA assay.
- Separate 30-50 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk in TBST for 1 hour.
- Incubate with primary antibodies against p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR, and a loading control (e.g., β-actin) overnight at 4°C.
- Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations: Anticancer Mechanisms
Caption: Experimental workflow for assessing the anticancer effects of this compound.
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Anti-inflammatory Applications
Extracts from Phellodendron amurense, the plant source of this compound, have demonstrated significant anti-inflammatory activity.[4] The mechanism involves the downregulation of nitric oxide (NO) and inducible nitric oxide synthase (iNOS) through the suppression of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[4] While studies on the pure compound are less common, this compound is expected to contribute to these effects.
Quantitative Data: Anti-inflammatory Activity of Related Compounds
The following table presents IC50 values for flavonoids and plant extracts with anti-inflammatory properties, providing a reference for the potential potency of this compound.
| Assay | Compound/Extract | Cell Line | IC50 Value | Citation |
| Nitric Oxide Inhibition | Luteolin | RAW 264.7 | 17.1 µM | [5] |
| Nitric Oxide Inhibition | 2',3',5,7-Tetrahydroxyflavone | RAW 264.7 | 19.7 µM | [5] |
| TNFα Release Inhibition | Luteolin | RAW 264.7 | < 1 µM | [6] |
| TNFα Release Inhibition | Quercetin | RAW 264.7 | 1 µM | [6] |
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol is for assessing the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
1. Cell Culture and Stimulation:
- Culture RAW 264.7 murine macrophage cells in DMEM with 10% FBS.
- Seed cells in a 96-well plate and allow them to adhere for 24 hours.
- Pre-treat the cells with various concentrations of this compound for 1 hour.
- Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
2. Nitric Oxide Measurement (Griess Assay):
- After incubation, collect 50 µL of the cell culture supernatant from each well.
- Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
- Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
- Measure the absorbance at 540 nm.
- Calculate the nitrite concentration based on a sodium nitrite standard curve. The percentage of NO inhibition is determined relative to the LPS-only treated cells.
3. Cell Viability Check:
- Perform a concurrent MTT or similar viability assay on the treated cells to ensure that the observed NO inhibition is not due to cytotoxicity.
Visualizations: Anti-inflammatory Signaling Pathways
Caption: this compound may inhibit the NF-κB inflammatory pathway.
Neuroprotective Applications
Extracts of Phellodendron amurense have shown potential in protecting neuronal cells from toxicity induced by beta-amyloid (Aβ), a key pathological hallmark of Alzheimer's disease.[7] The neuroprotective mechanism appears to involve the suppression of cellular apoptosis by modulating the Bcl-2/Bax protein ratio, decreasing the release of cytochrome c, and reducing the expression of caspase-3.[7]
Experimental Protocol: Neuroprotection Assay in PC12 Cells
This protocol describes a method to evaluate the protective effects of this compound against Aβ-induced toxicity in a neuronal-like cell line.
1. Cell Culture and Induction of Toxicity:
- Culture PC12 cells (a rat pheochromocytoma cell line) in RPMI-1640 medium supplemented with 10% horse serum and 5% FBS.
- Seed the cells in culture plates. For differentiation into a neuronal phenotype, culture in low-serum medium with Nerve Growth Factor (NGF) for several days.
- Pre-treat the cells with various concentrations of this compound for 2-4 hours.
- Expose the cells to a toxic concentration of aggregated Aβ peptide (e.g., Aβ25-35 or Aβ1-42) for 24 hours.
2. Assessment of Cell Viability:
- Measure cell viability using the MTT assay as described previously to quantify the protective effect of this compound.
3. Apoptosis Pathway Analysis (Western Blot):
- Lyse the cells and perform Western blot analysis as described in the anticancer protocol.
- Use primary antibodies specific for Bcl-2, Bax, cleaved Caspase-3, and Cytochrome c (using cytosolic and mitochondrial fractions to assess release).
- Analyze the changes in the expression of these proteins to confirm the modulation of the apoptotic pathway.
Visualization: Apoptosis Pathway
Caption: Neuroprotective mechanism of this compound via apoptosis inhibition.
Other Applications: P-glycoprotein Inhibition
This compound has been identified as an inhibitor of intestinal P-glycoprotein (P-gp).[3] P-gp is an efflux pump that contributes to multidrug resistance in cancer and affects the oral bioavailability of many drugs. Inhibiting P-gp can be a valuable strategy to enhance the efficacy of co-administered therapeutic agents.
Experimental Protocol: P-glycoprotein Inhibition Assay
This protocol uses the Caco-2 cell line, which forms a polarized monolayer and expresses P-gp, to assess the inhibitory potential of this compound.
1. Caco-2 Cell Culture:
- Culture Caco-2 cells on permeable Transwell inserts for 21-28 days to allow for differentiation and monolayer formation.
- Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
2. Transport Assay:
- The assay measures the bidirectional transport (apical to basolateral, A-B, and basolateral to apical, B-A) of a known P-gp substrate, such as Digoxin or Rhodamine 123.
- Add the P-gp substrate to either the apical or basolateral chamber, with or without this compound at various concentrations.
- At specified time points, take samples from the receiver chamber and measure the concentration of the substrate using LC-MS/MS or a fluorescence plate reader.
- Calculate the apparent permeability coefficient (Papp) for both directions.
- The efflux ratio (Papp B-A / Papp A-B) is determined. A significant reduction in the efflux ratio in the presence of this compound indicates P-gp inhibition.
Conclusion
This compound is a promising natural product with a range of biological activities relevant to drug discovery. Its demonstrated anticancer effects via inhibition of the PI3K/AKT/mTOR pathway provide a strong foundation for further investigation in oncology. Furthermore, its implied anti-inflammatory and neuroprotective properties, along with its ability to inhibit P-glycoprotein, highlight its potential as a versatile lead compound. The protocols and data presented here offer a framework for researchers to explore the therapeutic potential of this compound in various disease models. Further studies to elucidate specific IC50 values and in vivo efficacy are warranted to fully realize its potential in natural product-based drug development.
References
- 1. Anti-tumor efficacy of this compound in osteosarcoma cells: Involvement of the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C26H30O11 | CID 193876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The anti-inflammatory potential of Cortex Phellodendron in vivo and in vitro: down-regulation of NO and iNOS through suppression of NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Comparison the neuropreotective effect of Cortex Phellodendri chinensis and Cortex Phellodendri amurensis against beta-amyloid-induced neurotoxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Phellamurin Solubility and Handling for In Vitro Assays: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for handling Phellamurin in a laboratory setting. Find answers to frequently asked questions, troubleshoot common issues, and follow detailed protocols for consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a flavonoid, specifically a flavanone glycoside, that can be isolated from plants such as Phellodendron amurense and Commiphora africana.[1][2] It is structurally a 7-O-β-D-glucopyranoside, 8-C-prenyl derivative of the flavanonol aromadendrin.[1] In research, this compound has been shown to exhibit anti-tumor activity by inducing apoptosis (programmed cell death) and inhibiting the PI3K/AKT/mTOR signaling pathway in osteosarcoma cells. It has also been identified as an inhibitor of intestinal P-glycoprotein.[2]
Q2: What are the general solubility characteristics of this compound?
This compound is predicted to have a water solubility of 0.68 g/L.[3] Like many flavonoid glycosides, its solubility in aqueous solutions is limited. For in vitro assays, it is common practice to first dissolve this compound in an organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a concentrated stock solution. This stock solution can then be diluted to the final desired concentration in the aqueous-based cell culture medium or assay buffer.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is a widely used solvent for preparing stock solutions of compounds with limited aqueous solubility for cell culture experiments. Ethanol can also be a suitable alternative. The choice of solvent may depend on the specific requirements of the downstream application and the tolerance of the cell line being used.
Q4: How should this compound stock solutions be stored?
It is recommended to store this compound stock solutions at -20°C or -80°C for long-term stability. If the stock solution is in DMSO, be aware that DMSO freezes at 18.5°C. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes before freezing.
Q5: What is the maximum concentration of DMSO or ethanol that can be used in cell culture experiments?
The final concentration of the organic solvent in the cell culture medium should be kept to a minimum to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.1% (v/v). The tolerance to organic solvents can be cell-line dependent, so it is advisable to run a solvent toxicity control experiment to determine the optimal concentration for your specific cell line.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| This compound powder will not dissolve in the chosen solvent. | Insufficient solvent volume or inadequate mixing. | - Ensure you are using a sufficient volume of solvent for the amount of powder. - Vortex the solution for several minutes. - Gentle warming (e.g., in a 37°C water bath) or brief sonication can aid dissolution. However, be cautious as excessive heat can degrade the compound. |
| A precipitate forms after diluting the this compound stock solution in aqueous media. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | - Increase the final volume of the aqueous medium to lower the final concentration of this compound. - Prepare an intermediate dilution of the stock solution in the solvent before adding it to the aqueous medium. - Ensure the stock solution is added to the aqueous medium slowly while vortexing or stirring to facilitate mixing. |
| Inconsistent experimental results. | Degradation of this compound in the stock solution. | - Prepare fresh stock solutions regularly. - Avoid repeated freeze-thaw cycles by storing the stock solution in single-use aliquots. - Protect the stock solution from light, as flavonoids can be light-sensitive. |
| Observed cytotoxicity in the negative control group. | The concentration of the organic solvent (e.g., DMSO, ethanol) is too high. | - Reduce the final concentration of the solvent in the cell culture medium. A concentration of 0.1% DMSO is generally considered safe for most cell lines. - Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line. |
Quantitative Data
The following table summarizes the available physicochemical and solubility data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₀O₁₁ | PubChem[2] |
| Molecular Weight | 518.51 g/mol | PubChem[2] |
| Predicted Water Solubility | 0.68 g/L | PhytoBank[3] |
| Recommended Solvents for Stock Solutions | DMSO, Ethanol | General Laboratory Practice |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
This protocol provides a general guideline for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 518.51 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 518.51 g/mol * 1 mL = 0.0051851 g = 5.19 mg
-
-
-
Weigh the this compound:
-
Carefully weigh out 5.19 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add 1 mL of cell culture grade DMSO to the tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. A clear solution should be obtained. If necessary, gentle warming in a 37°C water bath can be applied briefly.
-
-
Storage:
-
For immediate use, the solution can be stored at 4°C for a short period.
-
For long-term storage, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol for Preparing a Working Solution in Cell Culture Medium
This protocol describes how to dilute the 10 mM this compound stock solution to a final concentration of 10 µM in a cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Cell culture medium
-
Sterile tubes
-
Calibrated pipettes
Procedure:
-
Determine the required volume of stock solution:
-
Use the formula: C₁V₁ = C₂V₂
-
C₁ = Concentration of stock solution (10 mM)
-
V₁ = Volume of stock solution to be added (?)
-
C₂ = Desired final concentration (10 µM = 0.01 mM)
-
V₂ = Final volume of cell culture medium (e.g., 10 mL)
-
-
V₁ = (C₂V₂) / C₁ = (0.01 mM * 10 mL) / 10 mM = 0.01 mL = 10 µL
-
-
Prepare the working solution:
-
In a sterile tube, add 10 mL of the cell culture medium.
-
Add 10 µL of the 10 mM this compound stock solution to the medium.
-
Mix immediately by gentle pipetting or inverting the tube to ensure homogeneity and prevent precipitation.
-
-
Final Solvent Concentration Check:
-
The final concentration of DMSO in the medium is (10 µL) / (10 mL) = 0.001 = 0.1%. This is generally a safe concentration for most cell lines.
-
-
Application:
-
Use the prepared working solution to treat your cells as required by your experimental design.
-
Visualizations
References
Phellamurin stability issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Phellamurin in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals to anticipate and address common challenges during experimentation.
Disclaimer: Specific stability data for this compound is limited in publicly available literature. Therefore, the quantitative data and some experimental details provided are based on studies of structurally similar flavonoid glycosides. Researchers should perform their own stability studies for this compound under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in aqueous solutions?
A1: The primary degradation pathway for this compound, a flavonoid glycoside, is the hydrolysis of the 7-O-β-D-glycosidic bond. This results in the cleavage of the glucose molecule, yielding the aglycone, Neophellamuretin. This hydrolysis is significantly influenced by pH and temperature.[1][2]
Q2: How does pH affect the stability of this compound?
A2: Flavonoid glycosides, including this compound, exhibit pH-dependent stability. Generally, they are more stable in acidic to neutral conditions (pH 4-7) and degrade more rapidly in alkaline conditions (pH > 7).[3] Strong acidic conditions can also lead to hydrolysis, although often at a slower rate than alkaline conditions.[4]
Q3: What is the impact of temperature on this compound stability?
A3: Increased temperature accelerates the degradation of this compound in aqueous solutions.[5][6] This is due to the increased rate of hydrolysis of the glycosidic bond. For optimal stability, it is recommended to store this compound solutions at refrigerated temperatures (2-8 °C) and avoid prolonged exposure to elevated temperatures.
Q4: Is this compound sensitive to light?
A4: Yes, flavonoids, including flavanones like this compound, can be susceptible to photodegradation upon exposure to UV or visible light.[7][8][9][10] This can lead to the formation of various degradation products. It is crucial to protect this compound solutions from light by using amber vials or by working in a dark environment.
Q5: Can this compound degrade through oxidation?
A5: Yes, the polyphenolic structure of this compound makes it susceptible to oxidation, especially in the presence of oxygen, metal ions, or oxidizing agents.[11] This can lead to the formation of quinone-type structures and other degradation products. To minimize oxidation, it is advisable to use degassed solvents and consider the addition of antioxidants.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound concentration in solution. | 1. High pH of the solution. 2. Elevated storage temperature. 3. Exposure to light. 4. Presence of oxidizing agents or metal ions. | 1. Adjust the pH of the solution to a slightly acidic or neutral range (pH 4-7) using appropriate buffers. 2. Store stock and working solutions at 2-8 °C. For long-term storage, consider freezing at -20 °C or -80 °C (validate stability upon thawing). 3. Protect solutions from light by using amber vials or covering containers with aluminum foil. 4. Use high-purity, degassed solvents. Consider adding a small amount of an antioxidant like ascorbic acid or EDTA to chelate metal ions. [12] |
| Appearance of unknown peaks in HPLC chromatogram. | 1. Degradation of this compound. 2. Contamination of the sample or solvent. | 1. Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. 2. Run a blank solvent injection to check for contamination. Use fresh, high-purity solvents and properly cleaned glassware. |
| Precipitation of this compound from the aqueous solution. | 1. Poor solubility at the working concentration and pH. 2. Formation of insoluble degradation products. | 1. Determine the solubility of this compound in your specific buffer system. Consider using a co-solvent (e.g., ethanol, DMSO) if compatible with your experiment, but be aware that co-solvents can also affect stability. 2. Analyze the precipitate to identify its composition. |
| Inconsistent results between experimental replicates. | 1. Inconsistent sample handling and storage. 2. Variability in solution preparation (e.g., pH). | 1. Establish and strictly follow a standardized protocol for sample preparation, handling, and storage. 2. Prepare a large batch of buffer to ensure consistent pH across all experiments. |
Quantitative Data on Flavonoid Glycoside Stability
The following table summarizes representative degradation kinetics for flavonoid glycosides under various stress conditions. Note that these are generalized data and may not be fully representative of this compound.
| Stress Condition | Parameter | Typical Value/Observation | Reference |
| Acid Hydrolysis (1.5 M HCl, 80°C) | Rate Constant (k) for 7-O-glycosides | ~1.0 x 10⁻² min⁻¹ | [2] |
| Alkaline Hydrolysis (pH 9) | Stability | Significantly less stable than in acidic or neutral pH. | [3] |
| Thermal Degradation (Aqueous Solution) | Activation Energy (Ea) | Varies, but higher temperatures consistently increase degradation rates. | [6] |
| Photodegradation (UV/Visible Light) | Observation | Degradation is faster in polar solvents. | [7] |
| Oxidative Degradation | Observation | Susceptible to oxidation, leading to product mixtures. | [11] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Aqueous Solution
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.
1. Materials:
- This compound reference standard
- HPLC-grade water, methanol, and acetonitrile
- Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
- Phosphate or citrate buffers (pH 4, 7, 9)
- Class A volumetric flasks and pipettes
- HPLC system with a UV or PDA detector
2. Stock Solution Preparation:
- Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).
3. Stress Conditions:
- Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 4 hours.
- Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.
- Thermal Degradation: Dilute the stock solution with water to a final concentration of 100 µg/mL. Incubate at 60°C for 48 hours in the dark.
- Photodegradation: Expose the this compound solution (100 µg/mL in water) to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to exclude light.
4. Sample Analysis:
- At specified time points, withdraw aliquots of the stressed samples.
- Neutralize the acid and base hydrolyzed samples.
- Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.
1. Chromatographic Conditions (Example):
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
- Mobile Phase: Gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
- Gradient Program: A typical starting point could be 10-90% B over 30 minutes.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: Monitor at the λmax of this compound (e.g., determined by UV-Vis spectroscopy).
- Injection Volume: 10 µL
2. Method Validation:
- Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 should be used to demonstrate specificity.
Visualizations
Caption: Major degradation pathways for this compound in aqueous solutions.
Caption: Workflow for a this compound forced degradation study.
Caption: Troubleshooting logic for this compound solution instability.
References
- 1. Degradation of the plant flavonoid this compound by Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability testing on typical flavonoid containing herbal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. heraldopenaccess.us [heraldopenaccess.us]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. On the stability of the bioactive flavonoids quercetin and luteolin under oxygen-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Optimizing Phellamurin concentration for cell culture experiments
Frequently Asked Questions (FAQs)
Q1: What is Phellamurin and what is its primary known mechanism of action in cancer cells?
This compound is a flavonoid, specifically a flavanone glycoside, found in plants such as Phellodendron amurense.[1] In cancer cell lines, particularly osteosarcoma, its primary known mechanism of action is the induction of apoptosis and suppression of cell viability by inhibiting the PI3K/Akt/mTOR signaling pathway.[1]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
Based on studies in osteosarcoma cell lines like U2OS and Saos-2, a typical starting concentration range to observe effects on cell viability is between 1 μM and 10 μM.[1] However, the optimal concentration is highly dependent on the cell type and the specific biological question being investigated. A dose-response experiment is always recommended to determine the optimal concentration for your specific model system.
Q3: How should I prepare and store a stock solution of this compound?
For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[1] It is recommended to store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. As with many natural compounds, the stability of this compound in aqueous cell culture media over long incubation periods can be a concern.[2][3] It is advisable to prepare fresh dilutions from the stock solution for each experiment.
Q4: I am observing unexpected cytotoxicity or a lack of effect. What are some common reasons for this?
Several factors could contribute to these issues. See the Troubleshooting Guide below for a more detailed breakdown, but common culprits include:
-
Compound Instability: Flavonoids can be unstable in cell culture media.[2][3]
-
Incorrect Concentration: The optimal concentration can vary significantly between cell lines.
-
Cell Line Specific Effects: The cellular response to this compound can be highly dependent on the genetic background of the cell line.
-
Issues with Stock Solution: Degradation of the stock solution due to improper storage or multiple freeze-thaw cycles.
Data Presentation
This compound-Induced Effects on Osteosarcoma Cell Lines
The following tables summarize the quantitative data on the effects of this compound on the human osteosarcoma cell lines U2OS and Saos-2.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Concentration (µM) | Incubation Time (h) | % Cell Viability (Approx.) |
| U2OS | 1 | 48 | ~80% |
| 5 | 48 | ~60% | |
| 10 | 48 | ~40% | |
| Saos-2 | 1 | 48 | ~85% |
| 5 | 48 | ~65% | |
| 10 | 48 | ~50% |
Data is estimated from graphical representations in Zhang et al., 2019.[1]
Table 2: Effect of this compound on Apoptosis
| Cell Line | Concentration (µM) | Incubation Time (h) | % Apoptotic Cells (Approx.) |
| U2OS | 1 | 48 | ~15% |
| 5 | 48 | ~25% | |
| 10 | 48 | ~40% | |
| Saos-2 | 1 | 48 | ~12% |
| 5 | 48 | ~20% | |
| 10 | 48 | ~35% |
Data is estimated from graphical representations in Zhang et al., 2019.[1]
Table 3: Effect of this compound on PI3K/Akt/mTOR Pathway Protein Phosphorylation in U2OS Cells
| Protein | Concentration (µM) | Incubation Time (h) | Relative Phosphorylation Level (Approx. Fold Change vs. Control) |
| p-PI3K | 5 | 48 | ~0.5 |
| 10 | 48 | ~0.3 | |
| p-Akt | 5 | 48 | ~0.6 |
| 10 | 48 | ~0.4 | |
| p-mTOR | 5 | 48 | ~0.5 |
| 10 | 48 | ~0.3 |
Data is estimated from graphical representations in Zhang et al., 2019.[1]
Experimental Protocols
Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound in a given cell line.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from your stock solution. A common starting range is 0.1, 1, 5, 10, 25, 50, and 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control medium.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on a shaker for 5-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Experimental workflow for determining the optimal concentration of this compound.
Simplified diagram of this compound's inhibitory effect on the PI3K/Akt/mTOR pathway.
Troubleshooting decision tree for this compound experiments.
Troubleshooting Guide
Problem: I am not observing any significant effect of this compound on my cells.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: The effective concentration of this compound can be highly cell-type dependent. Perform a dose-response experiment with a wider range of concentrations (e.g., from nanomolar to high micromolar) to identify the optimal working concentration for your specific cell line.
-
-
Possible Cause 2: Compound Instability.
-
Solution: Flavonoids, especially in aqueous solutions like cell culture media, can degrade over time.[2][3] Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the exposure of the compound to light and elevated temperatures. Consider including a positive control compound with a similar mechanism of action to ensure your assay is working correctly.
-
-
Possible Cause 3: Cell Line Resistance.
-
Solution: The target pathways of this compound, such as the PI3K/Akt/mTOR pathway, may not be constitutively active or may have redundant survival pathways in your cell line of choice.[1] Verify the activation status of the PI3K/Akt/mTOR pathway in your untreated cells via western blot. If the pathway is not active, this compound may not have a significant effect.
-
Problem: I am observing high levels of cell death even at very low concentrations of this compound.
-
Possible Cause 1: High Sensitivity of the Cell Line.
-
Solution: Your cell line may be particularly sensitive to this compound. It is crucial to perform a thorough dose-response curve starting from very low concentrations (e.g., in the nanomolar range) to determine the precise IC50 value.
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic to your cells. Always include a vehicle control (medium with the highest concentration of solvent used) in your experiments to account for any solvent-induced effects.
-
-
Possible Cause 3: Compound Precipitation.
-
Solution: At higher concentrations, this compound may precipitate out of the aqueous cell culture medium, leading to non-specific cytotoxicity. Visually inspect your culture wells for any signs of precipitation. If observed, consider using a lower concentration range or exploring different solubilization methods.
-
Problem: My results are not reproducible between experiments.
-
Possible Cause 1: Inconsistent Cell Culture Conditions.
-
Solution: Ensure that you are using cells at a consistent passage number and confluency for each experiment. Variations in cell health and density can significantly impact the cellular response to treatment.
-
-
Possible Cause 2: Degradation of this compound Stock Solution.
-
Solution: Repeated freeze-thaw cycles can lead to the degradation of your this compound stock solution. Aliquot your stock solution upon initial preparation to minimize the number of times the main stock is thawed.
-
-
Possible Cause 3: Variability in Experimental Technique.
-
Solution: Ensure consistent incubation times, reagent concentrations, and pipetting techniques across all experiments. Small variations can lead to significant differences in results, especially when working with sensitive assays.
-
References
- 1. Anti-tumor efficacy of this compound in osteosarcoma cells: Involvement of the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical methods for quantitation of prenylated flavonoids from hops - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
Technical Support Center: Phellamurin Extraction
Welcome to the technical support center for Phellamurin extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the extraction of this compound from its natural sources, primarily Phellodendron amurense (Amur Cork Tree) bark.
Troubleshooting Guides
This section addresses common issues encountered during this compound extraction, providing step-by-step solutions to improve yield and purity.
Issue 1: Consistently Low or No this compound Yield
Question: My extraction is resulting in a very low yield of this compound, or none at all, as confirmed by HPLC analysis. What are the potential causes and how can I fix this?
Answer: Low this compound yield can stem from several factors, from the quality of the raw material to the extraction and analysis methods. Follow this troubleshooting workflow to identify and resolve the issue.
Troubleshooting Workflow for Low this compound Yield
Caption: A step-by-step workflow for troubleshooting low this compound yield.
Issue 2: Poor Reproducibility Between Extraction Batches
Question: I am observing significant variations in this compound yield across different extraction batches, even when I try to follow the same protocol. Why is this happening?
Answer: Poor reproducibility is often due to subtle variations in experimental conditions or the heterogeneity of the plant material.
-
Inconsistent Grinding: Ensure the particle size of the ground bark is uniform across all batches. A smaller, consistent particle size increases the surface area for extraction.
-
Temperature Fluctuations: Use a calibrated and stable heating system (e.g., water bath) to maintain a consistent extraction temperature. Even small variations can affect extraction efficiency and compound stability.[1]
-
Solvent Preparation: Prepare fresh solvent mixtures for each batch and ensure accurate concentration measurements. The polarity of the solvent is critical for flavonoid glycoside solubility.[1][2]
-
Agitation: Standardize the method and rate of agitation (e.g., stirring speed, sonication power) to ensure consistent mass transfer.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this compound extraction?
A1: this compound is a flavonoid glycoside, making it soluble in polar solvents. Aqueous mixtures of ethanol or methanol are commonly used.[2] Studies on general flavonoid extraction suggest that a concentration of 50-70% ethanol in water often provides a good balance of polarity to efficiently extract glycosylated flavonoids.[3][4] Purely organic solvents may be less effective for glycosides, while pure water may not be as efficient in penetrating the plant cell wall.[1]
Q2: How does temperature affect this compound yield?
A2: Increasing the extraction temperature generally enhances the solubility of this compound and the diffusion rate of the solvent into the plant matrix, which can lead to higher yields.[5] However, this compound, like many flavonoid glycosides, can be susceptible to thermal degradation at high temperatures.[1] It is crucial to find an optimal temperature that maximizes extraction without causing significant degradation. A range of 50-70°C is often a good starting point for optimization.
Q3: Can the pH of the extraction solvent impact the yield?
A3: Yes, pH can significantly influence both the stability and solubility of flavonoids. Flavonoids are generally more stable in slightly acidic conditions (pH 4-6).[2] Alkaline conditions (pH > 7) can lead to the degradation of some flavonoids.[6] Using a slightly acidified solvent (e.g., with 0.1% formic or acetic acid) can sometimes improve the stability and yield of phenolic compounds.
Q4: What is a typical solid-to-liquid ratio for this compound extraction?
A4: The solid-to-liquid ratio affects the concentration gradient of this compound between the plant material and the solvent. A higher ratio (more solvent) can lead to a more complete extraction.[7] However, excessively high ratios can result in a very dilute extract that is costly and time-consuming to concentrate. Typical ratios for flavonoid extraction range from 1:10 to 1:50 (g/mL).[6][8] An optimal ratio balances extraction efficiency with solvent consumption.
Q5: How can I quantify the amount of this compound in my extract?
A5: The most common and accurate method for quantifying this compound is High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector.[9][10] You will need a pure this compound standard to create a calibration curve for accurate quantification.
Data Presentation
The following tables summarize the impact of various extraction parameters on flavonoid yield, based on studies of flavonoid extraction from plant materials. Note that specific yields for this compound are not widely reported, so these tables provide general guidance for optimization.
Table 1: Effect of Solvent and Temperature on Total Flavonoid Yield
| Solvent System | Temperature (°C) | Relative Yield | Reference |
| 50% Ethanol | 50 | Moderate | [3] |
| 70% Ethanol | 60 | High | [3] |
| 90% Ethanol | 60 | Moderate-Low | [3] |
| Water | 80 | Moderate | [4] |
| 70% Methanol | 50 | High | [4] |
Table 2: Effect of Solid-to-Liquid Ratio and Time on Total Flavonoid Yield
| Solid-to-Liquid Ratio (g/mL) | Extraction Time (min) | Relative Yield | Reference |
| 1:10 | 60 | Moderate | [8] |
| 1:20 | 60 | High | [8] |
| 1:30 | 60 | High | [3] |
| 1:20 | 30 | Moderate-High | [7] |
| 1:20 | 90 | High | [7] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a general method for extracting this compound using ultrasonication, which can enhance extraction efficiency by disrupting plant cell walls.
-
Sample Preparation:
-
Dry the Phellodendron amurense bark at 40-50°C until a constant weight is achieved.
-
Grind the dried bark into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Weigh 10 g of the powdered bark and place it in a 500 mL flask.
-
Add 200 mL of 70% ethanol (v/v) to achieve a 1:20 solid-to-liquid ratio.
-
Place the flask in an ultrasonic bath.
-
Set the sonication frequency to 40 kHz and the power to 250 W.
-
Maintain the temperature of the water bath at 60°C.
-
Sonicate for 30 minutes.
-
-
Filtration and Concentration:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it using a rotary evaporator under reduced pressure at 50°C until the ethanol is removed.
-
The resulting aqueous extract can be lyophilized to obtain a dry powder.
-
Protocol 2: HPLC Quantification of this compound
This protocol outlines a method for the quantitative analysis of this compound in an extract.
-
Preparation of Standard Solutions:
-
Accurately weigh 1 mg of pure this compound standard and dissolve it in 10 mL of methanol to prepare a stock solution of 100 µg/mL.
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions with concentrations ranging from 1 to 50 µg/mL.
-
-
Sample Preparation:
-
Dissolve a known amount of the dried extract in methanol to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Gradient Program: A typical gradient might be: 0-20 min, 10-40% A; 20-25 min, 40-60% A; 25-30 min, 60-10% A.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the maximum absorbance wavelength for this compound (typically around 280-290 nm).
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solution and determine the peak area of this compound.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
Visualizations
Mechanism of Ultrasound-Assisted Extraction
Caption: The mechanism of ultrasound-assisted extraction of this compound.
References
- 1. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Extraction of Flavonoids From Natural Sources Using Modern Techniques [frontiersin.org]
- 3. “Sweet Flavonoids”: Glycosidase-Catalyzed Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Phellodendri Cortex: A Phytochemical, Pharmacological, and Pharmacokinetic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avenalab.com [avenalab.com]
- 7. echemi.com [echemi.com]
- 8. This compound | C26H30O11 | CID 193876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Study on chemical constituents and fingerprints of Phellodendron amurense Rupr. based on ultra-performance liquid chromatography-quadrupole-time-of-flight-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phcog.com [phcog.com]
Technical Support Center: Phellamurin Quantification by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of Phellamurin using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.
Frequently Asked Questions (FAQs)
Q1: What is a suitable HPLC column for this compound analysis?
A C18 reversed-phase column is the most common choice for the analysis of flavonoids like this compound. A column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm is a good starting point.
Q2: What is a recommended mobile phase for this compound quantification?
A gradient elution with a mobile phase consisting of an acidified aqueous solution and an organic solvent is typically used. For instance, a mixture of acetonitrile and water containing 1% acetic acid has been successfully used for the analysis of this compound metabolites and is a good starting point for method development.[1][2] Acidifying the mobile phase helps to improve the peak shape of flavonoids.
Q3: What is the typical detection wavelength for this compound?
Flavanones like this compound generally exhibit UV absorbance maxima around 280 nm and 330 nm. A photodiode array (PDA) detector can be used to monitor the entire UV spectrum and select the optimal wavelength for quantification.
Q4: How should I prepare this compound samples for HPLC analysis?
This compound is soluble in dimethyl sulfoxide (DMSO).[3] For extraction from plant material, a solvent mixture like methanol-water is often effective.[4] It is crucial to filter the sample solution through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
Q5: How can I ensure the stability of this compound in my samples?
Stock solutions of this compound should be stored at -20°C. For long-term storage, it is recommended to store aliquots in tightly sealed vials. Before use, allow the solution to equilibrate to room temperature for at least one hour. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC quantification of this compound.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Silanol interactions with the stationary phase. 2. Column degradation. 3. Inappropriate mobile phase pH. | 1. Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase. 2. Use a column with end-capping or a base-deactivated column. 3. Replace the column if it is old or has been used extensively with aggressive mobile phases. |
| Peak Fronting | 1. Sample overload. 2. Sample solvent stronger than the mobile phase. | 1. Dilute the sample. 2. Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Split Peaks | 1. Clogged frit or column inlet. 2. Column void or channeling. 3. Co-elution with an interfering compound. | 1. Replace the inline filter and column frit. 2. Reverse flush the column (if recommended by the manufacturer). 3. If the problem persists, replace the column. 4. Optimize the mobile phase gradient to improve separation. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Inadequate column equilibration. 3. Pump malfunction (e.g., leaks, air bubbles). 4. Temperature fluctuations. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Allow sufficient time for the column to equilibrate with the initial mobile phase conditions between injections. 3. Purge the pump to remove air bubbles and check for leaks. 4. Use a column oven to maintain a constant temperature. |
| Baseline Noise or Drift | 1. Air bubbles in the detector or pump. 2. Contaminated mobile phase or detector cell. 3. Leaking pump seals or fittings. 4. Column bleeding. | 1. Degas the mobile phase and purge the system. 2. Flush the system with a strong solvent (e.g., isopropanol). 3. Inspect and tighten all fittings. Replace pump seals if necessary. 4. Use a high-quality column and operate within the recommended pH and temperature ranges. |
| Ghost Peaks | 1. Contamination in the injection system or mobile phase. 2. Carryover from a previous injection. 3. Impurities in the sample diluent. | 1. Run a blank gradient to identify the source of contamination. 2. Implement a needle wash step in the autosampler method. 3. Use high-purity solvents for sample preparation. |
| Unexpected Peaks | 1. Sample degradation. This compound can degrade to its aglycone, neophellamuretin, by losing its glucose moiety.[3] 2. Presence of related compounds or impurities. 3. Co-eluting compounds from the sample matrix. | 1. Prepare samples fresh and store them appropriately. Consider using a stability-indicating method if degradation is a concern. 2. Use a high-purity reference standard for this compound. 3. Optimize the chromatographic method (e.g., gradient, mobile phase) to improve resolution. Use a mass spectrometer for peak identification if available. |
Data Presentation
Table 1: Typical HPLC Parameters for this compound Quantification
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 20-60% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Table 2: Example Method Validation Data (for illustrative purposes)
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.999 | r² ≥ 0.995 |
| Range | 1 - 100 µg/mL | - |
| LOD | 0.1 µg/mL | - |
| LOQ | 0.3 µg/mL | - |
| Precision (%RSD) | < 2% | ≤ 2% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
Experimental Protocols
Detailed Methodology for this compound Quantification by HPLC
1. Sample Preparation
-
Standard Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of DMSO to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to prepare working standards of desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample from Plant Extract: Accurately weigh 1 g of powdered plant material and extract with 20 mL of methanol:water (80:20, v/v) by sonication for 30 minutes. Centrifuge the extract at 4000 rpm for 15 minutes. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Instrumentation and Conditions
-
Use an HPLC system equipped with a quaternary pump, autosampler, column oven, and a PDA detector.
-
Set up the HPLC system according to the parameters outlined in Table 1 .
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
3. Data Analysis
-
Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solutions and determine the peak area of this compound.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Mandatory Visualization
Caption: General HPLC troubleshooting workflow.
Caption: Logical diagram for troubleshooting peak tailing.
Caption: Experimental workflow for this compound quantification.
References
Technical Support Center: Enhancing the Oral Bioavailability of Phellamurin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Phellamurin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of this promising flavonoid glycoside.
Frequently Asked Questions (FAQs)
Q1: What is the primary barrier to the oral bioavailability of this compound?
A1: The primary barrier is its extensive pre-systemic metabolism. This compound, in its original glycoside form, is not absorbed through the intestinal wall.[1] It must first be hydrolyzed by intestinal enzymes into its aglycone, phellamuretin (also known as neophellamuretin).[1][2] Following absorption, phellamuretin undergoes rapid and extensive phase II metabolism, primarily through glucuronidation, which converts it into more water-soluble forms that are easily excreted.[1][2] In rat studies, phellamuretin glucuronides accounted for approximately 80% of the circulating metabolites after oral administration of this compound.[2]
Q2: What is the role of P-glycoprotein (P-gp) in this compound's bioavailability?
A2: this compound has been shown to be an inhibitor of the P-glycoprotein (P-gp) efflux pump.[3] P-gp is a transporter protein in the intestinal epithelium that actively pumps xenobiotics (including some drugs) back into the intestinal lumen, thereby reducing their absorption.[4][5] While this compound itself inhibits P-gp, its rapid hydrolysis to phellamuretin means this effect may be localized and transient. The aglycone, phellamuretin, may also be a substrate for P-gp, which could contribute to its poor bioavailability, though this is not as well-documented.
Q3: What are the main strategies to enhance the oral bioavailability of this compound?
A3: The key strategies focus on protecting this compound from premature hydrolysis and metabolism, and enhancing the absorption of its active aglycone, phellamuretin. These strategies include:
-
Nanoformulations: Encapsulating this compound in nanoparticles (e.g., nanoemulsions, solid lipid nanoparticles) can protect it from enzymatic degradation in the gastrointestinal tract and enhance its absorption.[6][7]
-
Co-administration with Glucuronidation Inhibitors: Using inhibitors of UDP-glucuronosyltransferase (UGT) enzymes can reduce the metabolic conversion of phellamuretin to its inactive glucuronides.[8][9]
-
Solubility Enhancement Techniques: Improving the solubility of this compound and its aglycone can lead to better dissolution and absorption. Techniques include the formation of solid dispersions and cyclodextrin inclusion complexes.[8][10]
Troubleshooting Guides
Issue 1: Low plasma concentrations of phellamuretin in pharmacokinetic studies.
Possible Cause 1: Rapid Glucuronidation Phellamuretin is extensively metabolized into glucuronides, leading to low levels of the free aglycone in plasma.[2]
-
Troubleshooting Steps:
-
Enzymatic Hydrolysis of Plasma Samples: Before analysis, treat plasma samples with β-glucuronidase to convert the glucuronidated metabolites back to phellamuretin. This will allow for the measurement of total phellamuretin (free and conjugated).
-
Co-administer a UGT Inhibitor: In animal studies, co-administer a known UGT inhibitor, such as probenecid, to reduce the rate of glucuronidation and increase plasma concentrations of free phellamuretin.
-
Possible Cause 2: Poor Permeability of Phellamuretin The aglycone itself may have poor permeability across the intestinal epithelium.
-
Troubleshooting Steps:
-
Conduct a Caco-2 Permeability Assay: Determine the apparent permeability coefficient (Papp) of phellamuretin to assess its transport characteristics.
-
Formulation Strategies: If permeability is low, consider formulating this compound or phellamuretin in a nanoemulsion or with a permeation enhancer.
-
Possible Cause 3: P-gp Efflux Phellamuretin may be a substrate for the P-gp efflux pump.
-
Troubleshooting Steps:
-
Perform a P-gp Inhibition Assay: Use a cell-based assay with a known P-gp substrate (e.g., rhodamine 123) to determine if phellamuretin is a substrate or inhibitor of P-gp.
-
Co-administer a P-gp Inhibitor: In in-vivo experiments, co-administer a known P-gp inhibitor to see if it increases the plasma concentration of phellamuretin.
-
Issue 2: Inconsistent results in nanoformulation studies.
Possible Cause 1: Formulation Instability The nanoemulsion or nanoparticle formulation may be unstable, leading to aggregation or drug leakage.
-
Troubleshooting Steps:
-
Characterize Particle Size and Zeta Potential: Regularly measure the particle size, polydispersity index (PDI), and zeta potential of your formulation to ensure stability over time.
-
Optimize Surfactant and Co-surfactant Concentrations: The ratio of oil, surfactant, and co-surfactant is critical for stability. Perform a systematic optimization of these components.
-
Possible Cause 2: Low Encapsulation Efficiency A significant portion of the this compound may not be encapsulated within the nanoparticles.
-
Troubleshooting Steps:
-
Quantify Encapsulation Efficiency: Separate the encapsulated this compound from the free drug (e.g., by ultracentrifugation) and quantify the amount in each fraction using HPLC-UV.
-
Adjust Formulation Parameters: Vary the drug-to-lipid ratio, sonication time, or homogenization pressure to improve encapsulation efficiency.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound Metabolites in Rats (Oral Administration)
| Parameter | Phellamuretin | Phellamuretin Glucuronides | Reference |
| Relative Abundance in Plasma | ~20% | ~80% | [2] |
Table 2: Caco-2 Permeability Classification
| Apparent Permeability (Papp) (cm/s) | Absorption Potential | Reference |
| < 1 x 10-6 | Poor | [11] |
| 1 - 10 x 10-6 | Moderate | [11] |
| > 10 x 10-6 | High | [11] |
Experimental Protocols
Protocol 1: Preparation of a this compound-Loaded Nanoemulsion
This protocol is a general guideline for preparing a nanoemulsion for oral delivery, based on methods for other flavonoids.
-
Preparation of Oil and Aqueous Phases:
-
Oil Phase: Dissolve this compound in a suitable oil (e.g., oleic acid, castor oil) with a surfactant (e.g., Tween 80) and a co-surfactant (e.g., propylene glycol). Gently heat to ensure complete dissolution.
-
Aqueous Phase: Prepare a separate aqueous phase, typically purified water.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase under constant stirring with a magnetic stirrer.
-
Homogenize the mixture using a high-speed homogenizer to form a coarse emulsion.
-
-
Nano-sizing:
-
Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the droplet size to the nano-range.
-
-
Characterization:
-
Measure the mean droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency by separating the free this compound from the nanoemulsion using ultracentrifugation and quantifying the drug in the supernatant via HPLC-UV.
-
Protocol 2: Caco-2 Cell Permeability Assay
This assay assesses the intestinal permeability of phellamuretin.
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed (typically 19-21 days).
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add a solution of phellamuretin in HBSS to the apical (AP) side of the Transwell®.
-
At predetermined time intervals, collect samples from the basolateral (BL) side.
-
To assess active efflux, perform the experiment in the reverse direction (BL to AP).
-
-
Quantification:
-
Quantify the concentration of phellamuretin in the collected samples using a validated HPLC-UV method.
-
-
Calculation of Apparent Permeability (Papp):
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Protocol 3: P-glycoprotein (P-gp) Inhibition Assay using Rhodamine 123
This assay determines if phellamuretin interacts with the P-gp efflux pump.
-
Cell Culture:
-
Use a cell line that overexpresses P-gp (e.g., MCF7/ADR) and a corresponding parental cell line with low P-gp expression (e.g., MCF7).
-
-
Rhodamine 123 Accumulation:
-
Incubate the cells with rhodamine 123 (a fluorescent P-gp substrate) in the presence and absence of various concentrations of phellamuretin.
-
Include a known P-gp inhibitor (e.g., verapamil) as a positive control.
-
-
Fluorescence Measurement:
-
After incubation, wash the cells to remove extracellular rhodamine 123.
-
Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer.
-
-
Data Analysis:
-
An increase in intracellular rhodamine 123 accumulation in the presence of phellamuretin indicates inhibition of P-gp. Calculate the IC50 value for P-gp inhibition.
-
Protocol 4: Quantification of Phellamuretin in Plasma by HPLC-UV
This protocol provides a general method for quantifying phellamuretin in plasma samples.
-
Sample Preparation:
-
To 100 µL of plasma, add a protein precipitation agent (e.g., acetonitrile or methanol) containing an internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
For total phellamuretin quantification, incubate the plasma with β-glucuronidase prior to protein precipitation.
-
-
HPLC-UV Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detector set at the maximum absorbance wavelength for phellamuretin.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of phellamuretin.
-
Determine the concentration of phellamuretin in the plasma samples by comparing their peak areas to the calibration curve.
-
Visualizations
Caption: Metabolic pathway of orally administered this compound.
References
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. biosig.lab.uq.edu.au [biosig.lab.uq.edu.au]
- 5. Measurement of Rhodamine 123 in Three-Dimensional Organoids: A Novel Model for P-Glycoprotein Inhibitor Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. optibrium.com [optibrium.com]
- 8. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Complexities of glucuronidation affecting in vitro in vivo extrapolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Viability Assays with Phellamurin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phellamurin in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell viability?
This compound is a flavonoid, specifically a flavanonol glycoside, found in plants like Phellodendron amurense.[1] It has been shown to possess anti-tumor properties by suppressing the viability of cancer cells and inducing apoptosis (programmed cell death).[2]
Q2: Which signaling pathway is primarily affected by this compound to reduce cell viability?
Research indicates that this compound exerts its anti-tumor effects, at least in part, by inhibiting the PI3K/AKT/mTOR signaling pathway.[2] This pathway is crucial for cell survival, growth, and proliferation, and its inhibition can lead to apoptosis.[3][4]
Q3: Can this compound interfere with common cell viability assays like MTT, XTT, or CCK-8?
While direct interference studies on this compound are limited, flavonoids and other natural compounds with antioxidant and reducing properties can interfere with tetrazolium-based assays (MTT, XTT, CCK-8).[2][5] This interference can lead to inaccurate results, such as an overestimation of cell viability, because the compound itself can reduce the tetrazolium salt to formazan, mimicking the activity of viable cells.[6][7]
Q4: What are the best practices to avoid interference from this compound in my assay?
To minimize interference, it is crucial to include proper controls. These include:
-
Cell-free controls: Incubate this compound with the assay reagent in media without cells to measure any direct reduction of the reagent by the compound.
-
Vehicle controls: Use the solvent in which this compound is dissolved as a control to account for any effects of the solvent on the cells or the assay.
-
Washing step: Before adding the assay reagent, wash the cells with phosphate-buffered saline (PBS) to remove any residual this compound.[2]
Q5: Are there alternative assays to consider if interference is suspected?
If significant interference is observed, consider assays with different detection principles, such as:
-
ATP-based assays (e.g., CellTiter-Glo®): These measure the ATP level, which is a marker of metabolically active cells, and are generally less prone to interference from colored or reducing compounds.[6][7]
-
DNA synthesis assays (e.g., BrdU or EdU assays): These measure the incorporation of nucleotide analogs into newly synthesized DNA, providing a direct measure of cell proliferation.
-
Dye exclusion assays (e.g., Trypan Blue, DRAQ7): These methods distinguish between viable and non-viable cells based on membrane integrity.[8][9][10]
-
Real-time cell analysis (RTCA): This method electronically monitors cell adhesion, proliferation, and viability over time without the need for reagents.[11]
Troubleshooting Guides
Issue 1: High Background Absorbance in Wells Without Cells
| Possible Cause | Troubleshooting Step |
| This compound directly reduces the assay reagent. | 1. Run a cell-free control with this compound at the highest concentration used in your experiment. 2. If absorbance is high, subtract this background value from your experimental readings. 3. Consider washing the cells to remove this compound before adding the assay reagent.[2] |
| Contamination of media or reagents. | 1. Use fresh, sterile media and reagents. 2. Visually inspect plates for microbial contamination. |
| Phenol red in the medium. | Although most protocols state that phenol red does not significantly interfere, consider using a phenol red-free medium if the background is consistently high.[12] |
Issue 2: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding. | 1. Ensure a single-cell suspension before seeding. 2. Mix the cell suspension gently but thoroughly between pipetting into wells. |
| Edge effects in the 96-well plate. | 1. Avoid using the outer wells of the plate for experimental samples. 2. Fill the outer wells with sterile PBS or media to maintain humidity.[11] |
| Incomplete formazan solubilization (MTT assay). | 1. Ensure complete mixing of the solubilization solvent (e.g., DMSO). 2. Incubate for a sufficient time to allow all formazan crystals to dissolve. |
| Pipetting errors. | 1. Use calibrated pipettes. 2. Change pipette tips between different treatments and replicates. |
Issue 3: Unexpected Increase in Viability at High this compound Concentrations
| Possible Cause | Troubleshooting Step |
| Antioxidant properties of this compound enhancing reductase activity at low cytotoxic concentrations. | 1. Correlate viability results with direct cell counting or imaging. 2. Use an alternative assay based on a different principle (e.g., ATP measurement or dye exclusion).[6][7][10] |
| This compound's color interfering with absorbance reading. | 1. Measure the absorbance of this compound in the culture medium at the assay wavelength. 2. Subtract this value as background. 3. Consider using a fluorescent-based assay if the color interference is significant. |
Experimental Protocols
General Protocol for Cell Viability Assay with this compound (MTT, XTT, or CCK-8)
This protocol provides a general framework. Optimization of cell seeding density, this compound concentration, and incubation times is essential for each cell line.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell attachment and recovery.
2. This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentrations in a complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
3. Cell-Free Control for Interference:
-
In parallel, prepare wells in a separate 96-well plate containing only the culture medium with the same concentrations of this compound (no cells).
4. Assay Procedure (Choose one):
-
MTT Assay:
-
Optional but recommended: Carefully aspirate the this compound-containing medium and wash the cells once with warm PBS.[2] Add fresh culture medium.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes.
-
Read the absorbance at 570 nm.
-
-
XTT Assay:
-
Prepare the XTT working solution according to the manufacturer's instructions.
-
Add 50 µL of the XTT working solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Shake the plate gently.
-
Read the absorbance at 450 nm.
-
-
CCK-8 Assay:
5. Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
For the cell-free control plate, measure the absorbance to determine this compound's direct effect on the reagent. If significant, subtract this value from the corresponding treated cell wells.
-
Calculate cell viability as a percentage of the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
Visualizations
Caption: this compound inhibits the PI3K/AKT/mTOR pathway, leading to apoptosis.
References
- 1. ezbioscience.com [ezbioscience.com]
- 2. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 5. mdpi.com [mdpi.com]
- 6. "The MTT viability assay yields strikingly false-positive viabilities a" by DİDEM KARAKAŞ, FERDA ARI et al. [journals.tubitak.gov.tr]
- 7. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. | Semantic Scholar [semanticscholar.org]
- 8. sciencedaily.com [sciencedaily.com]
- 9. news-medical.net [news-medical.net]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. Cell Function | Abnormal CCK-8 Experimental Results? This Article Will Help You Troubleshoot [elabscience.com]
- 12. dojindo.co.jp [dojindo.co.jp]
Phellamurin Aggregation and Bioactivity: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the flavonoid Phellamurin. The content focuses on its potential aggregation and the subsequent effects on its bioactivity, drawing from established methodologies and the known behavior of structurally similar compounds, given the current lack of direct research on this compound aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a flavanone glycoside that can be isolated from plants such as Phellodendron amurense.[1][2] Its primary known biological activities include anti-tumor and anti-inflammatory effects. Research has shown that this compound can suppress viability and induce apoptosis in osteosarcoma cells by inhibiting the PI3K/AKT/mTOR signaling pathway.[1]
Q2: Does this compound aggregate in solution?
Currently, there is a lack of published scientific literature specifically documenting the self-aggregation of this compound in solution. However, flavonoids with similar structural characteristics can exhibit limited solubility in aqueous solutions and may be prone to aggregation, which can be influenced by factors such as concentration, pH, ionic strength, and temperature. Researchers should be aware of this possibility in their experimental setups.
Q3: How might aggregation affect the bioactivity of this compound?
Hypothetically, the aggregation of this compound could have several effects on its bioactivity. Aggregation can reduce the effective concentration of monomeric this compound available to interact with its cellular targets, potentially leading to a decrease in its observed bioactivity.[3] Conversely, in some instances, nanoparticle formation or aggregation can enhance the bioavailability or cellular uptake of a compound. The precise impact would need to be determined experimentally.
Q4: What are the key signaling pathways modulated by this compound?
The primary signaling pathway identified to be modulated by this compound is the PI3K/AKT/mTOR pathway, which is crucial in regulating cell growth, proliferation, and survival.[1] this compound has been shown to repress this pathway in osteosarcoma cells.[1] Given its anti-inflammatory potential, it might also interact with pathways like NF-κB and MAPK, which are common targets for anti-inflammatory compounds.[4][5][6]
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based bioactivity assays.
| Possible Cause | Troubleshooting Step |
| This compound precipitation or aggregation in cell culture media. | 1. Visually inspect the treatment media for any signs of precipitation. 2. Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration in the culture media is low and consistent across all treatments. 3. Consider using a formulation aid, such as a small percentage of a biocompatible surfactant, to improve solubility. 4. Characterize the particle size distribution of this compound in your media using Dynamic Light Scattering (DLS). |
| Variability in cell health and density. | 1. Standardize cell seeding density and allow for a consistent cell attachment and growth period before treatment.[7] 2. Regularly check cell cultures for any signs of contamination. 3. Use a consistent passage number of cells for all experiments. |
| Inaccurate compound concentration. | 1. Verify the calibration of pipettes and other liquid handling instruments. 2. Protect the this compound stock solution from light and store it at the recommended temperature to prevent degradation. |
Issue 2: Difficulty in characterizing this compound aggregates.
| Possible Cause | Troubleshooting Step |
| Low concentration of aggregates. | 1. Attempt to induce aggregation by increasing the this compound concentration or adjusting the buffer conditions (e.g., pH, ionic strength). 2. Use a more sensitive characterization technique. For example, if DLS is not sensitive enough, consider Transmission Electron Microscopy (TEM) after appropriate sample preparation. |
| Dynamic or unstable aggregates. | 1. Perform time-course DLS measurements to monitor the aggregation kinetics. 2. Consider cross-linking the aggregates, if compatible with your downstream analysis, to stabilize them. |
| Interference from buffer components. | 1. Ensure the buffer is filtered and free of any particulate matter before adding this compound. 2. Measure the buffer alone as a baseline control in DLS experiments. |
Quantitative Data
Table 1: In Vitro Bioactivity of this compound
| Cell Line | Assay | Endpoint | Effective Concentration | Reference |
| Osteosarcoma cells | MTT assay | Cell Viability | Dose-dependent decrease | [1] |
| Osteosarcoma cells | Flow Cytometry | Apoptosis | Dose-dependent increase | [1] |
Note: Specific IC50 values were not provided in the cited abstract.
Experimental Protocols
Protocol 1: Characterization of this compound Aggregation using Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Prepare a series of dilutions of the this compound stock solution in the aqueous buffer of interest (e.g., PBS, pH 7.4). Ensure the final DMSO concentration is below 0.5%.
-
Filter all solutions through a 0.22 µm syringe filter into clean cuvettes.
-
-
DLS Measurement:
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Place the cuvette in the instrument and allow it to equilibrate for 2-5 minutes.
-
Perform the DLS measurement to obtain the hydrodynamic radius and polydispersity index (PDI) of the particles in solution.[8][9][10]
-
Repeat the measurement for each concentration to determine the critical aggregation concentration (CAC), which is the concentration at which a significant increase in particle size is observed.
-
Protocol 2: Visualization of this compound Aggregates using Transmission Electron Microscopy (TEM)
-
Sample Preparation:
-
Prepare a this compound solution at a concentration above its determined CAC.
-
Place a 5-10 µL drop of the solution onto a carbon-coated copper grid for 2 minutes.
-
Wick away the excess liquid using filter paper.
-
(Optional) Negatively stain the grid with a solution of 2% uranyl acetate for 30-60 seconds to enhance contrast. Wick away the excess stain.
-
Allow the grid to air dry completely.
-
-
TEM Imaging:
Protocol 3: Assessing the Effect of this compound Aggregation on Cell Viability
-
Prepare this compound Formulations:
-
Prepare two sets of this compound solutions at the same final concentration:
-
Monomeric solution: A freshly prepared solution at a concentration below the CAC.
-
Aggregated solution: A solution prepared at a concentration above the CAC and allowed to incubate to form aggregates. Confirm the aggregation state using DLS.
-
-
-
Cell Treatment:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of both the monomeric and aggregated this compound formulations. Include appropriate vehicle controls.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay (Resazurin-based):
-
Following treatment, add resazurin solution to each well according to the manufacturer's instructions.[13][14]
-
Incubate for 1-4 hours at 37°C.
-
Measure the fluorescence (typically at ~590 nm emission with ~560 nm excitation) using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and compare the dose-response curves of the monomeric and aggregated forms.
-
Visualizations
Caption: this compound's inhibitory effect on the PI3K/AKT/mTOR signaling pathway.
Caption: Proposed workflow for studying this compound aggregation and its bioactivity.
References
- 1. Anti-tumor efficacy of this compound in osteosarcoma cells: Involvement of the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Inhibitory Effect of Phellinus baumii Extract on CFA-Induced Inflammation in MH-S Cells through Nuclear Factor-κB and Mitogen-Activated Protein Kinase Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-inflammatory potential of Cortex Phellodendron in vivo and in vitro: down-regulation of NO and iNOS through suppression of NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. worldwide.promega.com [worldwide.promega.com]
- 8. Dynamic light scattering study of peanut agglutinin: size, shape and urea denaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to use dynamic light scattering to improve the likelihood of growing macromolecular crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to Use Dynamic Light Scattering to Improve the Likelihood of Growing Macromolecular Crystals | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Transmission electron microscopy: visualizing fullerene chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
Phellamurin's Apoptotic Efficacy: A Comparative Guide for Researchers
For researchers and professionals in drug development, understanding the apoptotic potential of novel compounds is paramount. This guide provides a comparative analysis of Phellamurin, a natural compound, and established synthetic apoptosis inducers. The data presented is collated from in vitro studies, offering a baseline for evaluating this compound's potential as an anti-cancer agent.
This guide focuses on Phellodendronoside A (PDA), a key bioactive component related to this compound, and compares its apoptotic efficacy against well-known synthetic inducers such as Cisplatin, Doxorubicin, and Etoposide. The data is presented to facilitate an objective comparison, supported by detailed experimental methodologies and visual representations of the underlying molecular pathways.
Quantitative Comparison of Apoptotic Efficacy
The following tables summarize the cytotoxic and apoptotic effects of Phellodendronoside A (PDA) and several synthetic apoptosis inducers on hepatocellular carcinoma cell lines. It is important to note that the experimental conditions, such as treatment duration and specific cell line, may vary between studies, which should be taken into consideration when comparing the efficacy of these compounds.
Table 1: Comparative Cytotoxicity (IC50) in Hepatocellular Carcinoma Cell Lines
| Compound | Cell Line | IC50 Value | Treatment Duration |
| Phellodendronoside A (PDA) | SMMC-7721 | ~ 47.52 µM | 24 hours |
| Cisplatin | SMMC-7721 | Concentration-dependent inhibition observed | 48 hours |
| HepG2 | Concentration-dependent inhibition observed | 48 hours | |
| Doxorubicin | SMMC-7721 | ~10 µM (31% cell death) | 48 hours |
| BEL-7402 | ~10 µM (32% cell death) | 48 hours | |
| HepG2 | IC50 values decreased with longer exposure (24, 48, 72h) | 24, 48, 72 hours | |
| Etoposide | SMMC-7721 | Impaired efficacy under hypoxia | 48 or 72 hours |
| HepG2 | 30.16 µM | Not Specified |
Table 2: Comparative Apoptosis Induction in Hepatocellular Carcinoma Cell Lines
| Compound | Cell Line | Apoptosis Rate | Treatment Conditions |
| Phellodendronoside A (PDA) | SMMC-7721 | 22.35% (early + late apoptosis) | 40 µM for 24 hours |
| Cisplatin | SMMC-7721 | Increased apoptosis with treatment | 20 µM for 8 hours under hypoxia |
| Doxorubicin | SMMC-7721 | Enhanced apoptosis when combined with SM-164 | Not Specified |
| Etoposide | SMMC-7721 | Apoptosis impaired under hypoxia | Not Specified |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These protocols provide a framework for reproducing the presented findings and for designing further comparative studies.
Cell Viability Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., SMMC-7721) in a 96-well plate at a density of 3 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., PDA, Cisplatin, Doxorubicin, Etoposide) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control group.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of the apoptosis-inducing agent for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Intracellular Reactive Oxygen Species (ROS) Detection
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular ROS levels.
-
Cell Treatment: Treat cells with the test compound for the desired time period.
-
Probe Loading: Incubate the cells with DCFH-DA probe in serum-free medium.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathway.
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Visualizations
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Apoptotic pathway of Phellodendronoside A in SMMC-7721 cells.
Caption: General signaling pathways for synthetic apoptosis inducers.
Caption: General experimental workflow for apoptosis studies.
Validating the anti-cancer effects of Phellamurin in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer effects of Phellamurin, a flavonoid glycoside isolated from the leaves of Phellodendron amurense, across different cancer cell lines. The information presented is based on available experimental data and is intended to facilitate further research and drug development efforts.
Executive Summary
This compound has demonstrated notable anti-cancer properties, primarily investigated in osteosarcoma cell lines. It effectively reduces cell viability and induces apoptosis by inhibiting the PI3K/AKT/mTOR signaling pathway. While current research is concentrated on osteosarcoma, the broader anti-cancer activities of Phellodendron amurense extracts suggest the potential for this compound's efficacy in a wider range of cancers. This guide synthesizes the existing data on this compound and provides detailed experimental protocols to aid in the validation and expansion of these findings.
Data Presentation: Anti-Cancer Effects of this compound
The following tables summarize the quantitative data on the anti-cancer effects of this compound in the osteosarcoma cell lines U2OS and Saos-2.
Table 1: Cell Viability (MTT Assay)
| Cell Line | Treatment Time | This compound Concentration (µg/mL) | % Cell Viability (Approx.) | IC50 (µg/mL) |
| U2OS | 48 hours | 0 | 100% | ~5 |
| 2.5 | ~75% | |||
| 5 | ~50% | |||
| 10 | ~30% | |||
| Saos-2 | 48 hours | 0 | 100% | ~5 |
| 2.5 | ~80% | |||
| 5 | ~55% | |||
| 10 | ~40% |
Table 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)
| Cell Line | Treatment Time | This compound Concentration (µg/mL) | % Apoptotic Cells (Approx.) |
| U2OS | 48 hours | 0 | <5% |
| 5 | ~25% | ||
| 10 | ~45% | ||
| Saos-2 | 48 hours | 0 | <5% |
| 5 | ~20% | ||
| 10 | ~35% |
Signaling Pathway Modulation
This compound has been shown to exert its anti-cancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and growth. By suppressing the phosphorylation of key proteins in this cascade, this compound leads to decreased cancer cell viability and the induction of apoptosis.
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Experimental Protocols
To facilitate the validation and further investigation of this compound's anti-cancer effects, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., U2OS, Saos-2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10 µg/mL) and incubate for the desired time (e.g., 48 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the percentage of apoptotic cells after treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10 µg/mL) for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis for PI3K/AKT/mTOR Pathway
This protocol is used to detect the expression and phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
Experimental Workflow
The following diagram illustrates a general workflow for validating the anti-cancer effects of this compound.
Caption: General workflow for validating this compound's anti-cancer effects.
Conclusion and Future Directions
The available data strongly indicate that this compound is a promising anti-cancer agent, particularly for osteosarcoma. Its mechanism of action through the inhibition of the critical PI3K/AKT/mTOR signaling pathway provides a solid foundation for its therapeutic potential.
However, to fully realize the clinical utility of this compound, further research is imperative. Future studies should focus on:
-
Broadening the Scope: Evaluating the anti-cancer effects of this compound across a diverse panel of cancer cell lines, including but not limited to breast, lung, prostate, and colon cancer.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets of this compound within the PI3K/AKT/mTOR pathway and exploring its effects on other cancer-related signaling cascades.
-
In Vivo Efficacy: Conducting comprehensive pre-clinical studies in animal models to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
-
Combination Therapies: Investigating the potential synergistic effects of this compound when used in combination with existing chemotherapeutic agents to enhance treatment efficacy and overcome drug resistance.
By addressing these key areas, the scientific community can build upon the current understanding of this compound and pave the way for its potential development as a novel anti-cancer therapeutic.
A Comparative Guide to the Metabolic Pathways of Phellamurin Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways of Phellamurin, a flavonoid glycoside found in plants like Phellodendron amurense. Due to the limited availability of direct cross-species metabolic data for this compound, this guide establishes the metabolic profile in rats and draws comparisons with other species by examining the metabolism of structurally similar and well-studied flavonoid glycosides, such as quercetin glycosides and naringin. This approach allows for an informed understanding of the likely metabolic fate of this compound in different biological systems.
Executive Summary
This compound, in its native glycoside form, is generally not absorbed systemically. Its bioavailability is contingent on a critical initial metabolic step: the hydrolysis of its sugar moiety by the gut microbiota. This process releases the aglycone, phellamuretin (also known as neophellamuretin), which is then absorbed. Following absorption, phellamuretin undergoes extensive phase II metabolism, primarily glucuronidation and sulfation, before entering systemic circulation. The resulting conjugates are the predominant forms found in the bloodstream. While specific pharmacokinetic parameters for this compound are well-documented in rats, data for other species are inferred from comparable flavonoid glycosides.
Data Presentation: Cross-Species Pharmacokinetic Comparison
The tables below summarize the key metabolic steps and available pharmacokinetic parameters. Direct data for this compound is limited to rat studies. For a broader comparative context, data for quercetin glycosides, which follow a similar metabolic pathway, are provided for dogs and humans.
Table 1: Key Metabolic Stages of this compound and Analogs Across Species
| Metabolic Stage | Rat (this compound) | Dog (Quercetin Glycosides) | Human (Quercetin Glycosides) |
| Initial Hydrolysis | Gut microbiota hydrolyzes this compound to Phellamuretin. | Gut microbiota hydrolyzes quercetin glycosides to quercetin. | Gut microbiota hydrolyzes quercetin glycosides to quercetin. |
| Absorption | Phellamuretin is rapidly absorbed. | Quercetin is absorbed. | Quercetin is absorbed. |
| Primary Metabolism | Phase II conjugation (glucuronidation and sulfation) of Phellamuretin. | Phase II conjugation (glucuronidation and sulfation) of quercetin. | Extensive Phase II conjugation (glucuronidation, sulfation, methylation) of quercetin. |
| Major Circulating Metabolites | Phellamuretin glucuronides (~80%) and Phellamuretin (~20%).[1] | Quercetin glucuronides and sulfates (>80%).[2][3][4] | Quercetin glucuronides and sulfates.[5][6][7] |
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | Species | Compound | Dose | Cmax | Tmax | AUC (Area Under the Curve) | Bioavailability |
| Brain Cmax | Rat | Neophellamuretin Glucuronide | 100 mg/kg | 0.4 ± 0.1 µg/g | N/A | N/A | N/A |
| Brain Cmax | Rat | Neophellamuretin Glucuronide | 200 mg/kg | 1.7 ± 0.4 µg/g | N/A | N/A | N/A |
| Plasma Cmax | Dog | Quercetin (from Isoquercitrin) | 10 mg/kg | 0.89 ± 0.07 µmol/L | N/A | Higher than quercetin aglycone | ~1.5 times higher than quercetin aglycone.[4] |
| Plasma Cmax | Dog | Naringenin (from Naringin) | 70 mg total | 0.021 (0.001-0.3) µmol/L | ~20 min | 1.78 (0.09-4.95) min x µmol/L | N/A |
| Plasma Cmax | Dog | Naringenin Glucuronide | 70 mg total | 0.09 (0.034-0.12) µmol/L | ~30 min | 22.5 (2.74-99.23) min x µmol/L | N/A |
| Plasma Cmax | Human | Quercetin Glucuronides (from Onion supplement) | N/A | 2.3 ± 1.5 µg/mL | 0.7 ± 0.2 h | N/A | N/A |
| Plasma Cmax | Human | Quercetin Glucuronides (from Rutin) | N/A | 0.3 ± 0.3 µg/mL | 7.0 ± 2.9 h | N/A | Lower than from onion supplement.[6] |
Note: N/A indicates data not available in the searched sources.
Metabolic Pathways and Enzymology
The metabolic journey of this compound is a two-stage process involving microbial and host enzymes.
-
Stage 1: Intestinal Deglycosylation: this compound, being a glycoside, cannot be readily absorbed through the intestinal wall. The initial and rate-limiting step is the enzymatic removal of the glucose moiety by glycoside hydrolases, such as β-glucosidases, which are produced by a variety of gut bacteria. This hydrolysis yields the aglycone, phellamuretin.
-
Stage 2: Hepatic and Enteric Conjugation: Once absorbed, phellamuretin undergoes extensive phase II metabolism in the enterocytes and hepatocytes. The primary conjugation reactions are:
-
Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this is a major pathway for flavonoid metabolism.[5][8] In humans, UGT1A1 and UGT1A9 are known to be key enzymes in the glucuronidation of various flavonoids.[9]
-
Sulfation: Mediated by sulfotransferases (SULTs), this is another significant conjugation pathway.[5] Human SULT1A1 and SULT1A3 are known to sulfate dietary flavonoids.[10]
-
The resulting glucuronide and sulfate conjugates are more water-soluble, facilitating their excretion.
Mandatory Visualizations
Caption: Cross-species metabolic pathway of this compound.
Caption: Experimental workflow for this compound metabolite analysis.
Experimental Protocols
Protocol: Quantification of Phellamuretin and its Conjugates in Biological Samples by HPLC
This protocol is based on methodologies reported for the analysis of this compound metabolites in rats and is adaptable for other flavonoids.[1][11][12]
1. Sample Preparation (for total aglycone measurement): a. To 500 µL of plasma or tissue homogenate, add an antioxidant such as ascorbic acid to prevent degradation of the phenolic compounds. b. Add 200 µL of a β-glucuronidase/sulfatase enzyme solution (e.g., from Helix pomatia) in a suitable buffer (e.g., acetate buffer, pH 5.0). c. Incubate the mixture under anaerobic conditions at 37°C for 1-2 hours to ensure complete hydrolysis of the glucuronide and sulfate conjugates. d. Stop the reaction by adding a protein precipitating agent like ice-cold acetonitrile or methanol. e. Perform a liquid-liquid extraction with a solvent such as ethyl acetate. Vortex vigorously and then centrifuge to separate the layers. f. Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. g. Reconstitute the residue in a known volume of the mobile phase.
2. HPLC Analysis: a. HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable. For higher sensitivity and structural confirmation, an LC-MS system can be used. b. Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used. c. Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of:
- Solvent A: Water with 0.1-1% acetic acid or formic acid (to improve peak shape).
- Solvent B: Acetonitrile.
- A typical gradient might start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the compounds. d. Flow Rate: A flow rate of 1.0 mL/min is standard. e. Detection Wavelength: Flavonoids typically have strong UV absorbance. A wavelength around 280 nm is often used for flavanones. f. Injection Volume: 20-50 µL.
3. Quantification: a. Prepare a calibration curve using standards of the aglycone (phellamuretin) of known concentrations. b. The concentration of the aglycone in the samples is determined by comparing the peak area from the sample chromatogram to the calibration curve.
Comparison with Alternatives
The metabolic pathway of this compound is highly comparable to other flavonoid glycosides, such as those derived from quercetin (e.g., rutin and isoquercitrin) and naringenin (e.g., naringin).
-
Quercetin Glycosides: Similar to this compound, quercetin glycosides require initial hydrolysis by gut microbiota to release the absorbable aglycone, quercetin. The type of sugar attached influences the rate and site of absorption. For instance, quercetin-3-O-glucoside (isoquercitrin) can be absorbed more rapidly than quercetin-3-O-rutinoside (rutin).[2][4] Studies in dogs show that isoquercitrin has a higher bioavailability than the quercetin aglycone itself.[4]
-
Naringin: This flavanone glycoside from grapefruit is also hydrolyzed in the gut to its aglycone, naringenin, which is then absorbed and metabolized. Pharmacokinetic studies in dogs have identified naringenin and its glucuronide conjugates in the plasma following oral administration of a grapefruit extract.[13]
The consistent metabolic theme across these different flavonoid glycosides in various species underscores the critical role of the gut microbiome in their bioavailability and subsequent systemic effects. Differences in the composition of the gut microbiota between species can, therefore, lead to variations in the extent and rate of aglycone formation, which in turn affects the overall pharmacokinetics.
References
- 1. researchgate.net [researchgate.net]
- 2. academy.miloa.eu [academy.miloa.eu]
- 3. Oral bioavailability of quercetin from different quercetin glycosides in dogs | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 4. Oral bioavailability of quercetin from different quercetin glycosides in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of flavonoids in human: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective Glucuronidation of Flavonols by Six Human UGT1A Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Dysregulated hepatic UDP-glucuronosyltransferases and flavonoids glucuronidation in experimental colitis [frontiersin.org]
- 10. Sulfation of dietary flavonoids by human sulfotransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "Determination and disposition kinetics of this compound metabolites in r" by H.-Y. Chen, T.-S. Wu et al. [jfda-online.com]
- 12. jfda-online.com [jfda-online.com]
- 13. Absorption and pharmacokinetics of grapefruit flavanones in beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
Phellamurin vs. Other Flavonoids: An In-Depth Antioxidant Capacity Comparison
A comprehensive review of existing scientific literature reveals a notable gap in the direct, quantitative comparison of the antioxidant capacity of phellamurin against other well-researched flavonoids. While the antioxidant potential of plant extracts containing this compound, such as those from Phellodendron amurense, is acknowledged, specific experimental data on the isolated compound remains elusive. This guide synthesizes the available information and provides a comparative context based on structurally related flavonoids and established antioxidant assay methodologies.
Executive Summary
Understanding this compound
This compound is a flavanonol glycoside, specifically the 7-O-β-D-glucopyranoside of aromadendrin (also known as dihydrokaempferol), with a prenyl group attached at the 8-position. It is primarily isolated from the leaves of Phellodendron amurense (Amur Cork Tree), a plant with a history of use in traditional medicine.[1] While various bioactive properties of Phellodendron amurense extracts have been investigated, including their general antioxidant effects, the specific contribution of this compound to these activities has not been quantified in isolation.
Antioxidant Capacity of Phellodendron amurense Extracts
Extracts from the leaves and bark of Phellodendron amurense have demonstrated significant free radical scavenging activity.[1][2] These extracts contain a complex mixture of compounds, including flavonoids, alkaloids, and phenolic acids, all of which contribute to the overall antioxidant effect. Studies on these extracts have confirmed their ability to scavenge DPPH radicals and have shown a strong correlation between total phenolic content and antioxidant activity.[3] However, these findings apply to the entire extract and not to this compound as a singular compound.
Insights from Aromadendrin (Aglycone of this compound)
Aromadendrin, the aglycone of this compound, has been the subject of some antioxidant studies. One study reported that aromadendrin exhibited antioxidant activity in both DPPH and ABTS assays.[4] Specifically, its antioxidant capacity was determined to be 22.6 ± 1.1b mg vitamin C equivalents/100 mg for DPPH and 155.6 ± 2.5b for ABTS.[4] Another earlier study, however, characterized its in vitro antioxidant activity as modest.[4] The glycosylation and prenylation in this compound would be expected to alter the antioxidant capacity relative to aromadendrin, but without direct testing, the extent and nature of this alteration remain unknown.
Comparative Antioxidant Capacity of Common Flavonoids
To provide a frame of reference, the table below summarizes the antioxidant capacities of several well-studied flavonoids, as determined by common antioxidant assays. It is crucial to note that these values are compiled from different studies and are not directly comparable due to variations in experimental conditions. They are presented here to illustrate the typical range of antioxidant activities observed for these compounds.
| Flavonoid | Assay | IC50 / Activity | Source |
| Quercetin | DPPH | 0.55 µg/mL | [5] |
| ABTS | 1.17 µg/mL | [5] | |
| FRAP | High Activity | [5] | |
| Kaempferol | ABTS | 3.70 ± 0.15 μg/mL | [6] |
| DPPH | Strong Activity | [1] | |
| Luteolin | DPPH | 8.85 µg/mL | [7] |
| ABTS | Strong Activity | [8] | |
| FRAP | High Activity | [8] | |
| Rutin | DPPH | 5.02 ± 0.4 µM | [2] |
| ABTS | 95.3 ± 4.5 µM | [2] |
Signaling Pathways in Flavonoid Antioxidant Action
The antioxidant effects of flavonoids are mediated through various mechanisms, including direct radical scavenging and modulation of cellular antioxidant defense systems. A key pathway involved is the Nrf2/Keap1 signaling pathway.
References
- 1. Phellodendron amurense - Wikipedia [en.wikipedia.org]
- 2. Constituents from the leaves of Phellodendron amurense and their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical composition and antioxidant capacity of the aqueous extract of Phellodendron amurense [agris.fao.org]
- 4. Unveiling the therapeutic potential of aromadendrin (AMD): a promising anti-inflammatory agent in the prevention of chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound|52589-11-4|COA [dcchemicals.com]
Phellamurin vs. Noricaritin: A Head-to-Head Comparison of Biological Activity
In the realm of flavonoid research, the glycoside form of a compound and its corresponding aglycone often exhibit distinct biological activities. This guide provides a comparative analysis of Phellamurin, a flavonoid glycoside, and its aglycone, Noricaritin. While direct comparative studies are limited, this document synthesizes available data on this compound's activity and draws inferences on the potential activity of Noricaritin based on established principles of flavonoid pharmacology.
Data Presentation: Comparative Biological Activity
| Feature | This compound | Noricaritin (Aglycone) | Reference |
| Structure | Glycoside of Noricaritin | Aglycone | [1] |
| Anti-tumor Activity | Demonstrated activity against osteosarcoma cells. Suppresses viability and induces apoptosis. | Inferred to have higher activity due to increased bioavailability and cell membrane permeability. | [2] |
| Mechanism of Action | Inhibits the PI3K/AKT/mTOR signaling pathway. | Likely also targets the PI3K/AKT/mTOR signaling pathway, potentially with greater potency. | [2] |
| P-glycoprotein Inhibition | Known to inhibit intestinal P-glycoprotein. | Expected to be a more potent inhibitor due to its more lipophilic nature. |
Note: The activity of Noricaritin is largely inferred based on the general principle that the aglycone form of a flavonoid is often more biologically active than its glycoside counterpart. The sugar moiety in glycosides can hinder absorption and cellular uptake.
Key Biological Activities: A Closer Look
This compound has been shown to exert anti-tumor effects, specifically in osteosarcoma cells. Studies indicate that it can suppress cell viability and promote apoptosis. This activity is attributed to its ability to inhibit the PI3K/AKT/mTOR signaling pathway, a critical pathway in cancer cell proliferation and survival[2].
Noricaritin, as the aglycone, is anticipated to exhibit similar, if not more potent, biological activities. The removal of the glucose moiety is expected to enhance its ability to cross cell membranes and interact with intracellular targets like the PI3K/AKT pathway.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key experimental assays are provided below.
Cell Viability - MTT Assay
This protocol is adapted for assessing the effect of compounds like this compound and Noricaritin on the viability of osteosarcoma cell lines (e.g., U2OS and Saos-2)[3][4][5].
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Seed osteosarcoma cells (e.g., U2OS, Saos-2) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound or Noricaritin and incubate for 48 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Assay - Flow Cytometry
This protocol outlines the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis[6][7][8][9].
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Procedure:
-
Treat osteosarcoma cells with this compound or Noricaritin for 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
PI3K/AKT/mTOR Pathway Analysis - Western Blot
This protocol describes the analysis of key protein phosphorylation in the PI3K/AKT/mTOR pathway by Western blot[10][11][12][13][14].
Principle: Western blotting is used to detect specific proteins in a sample. Following separation by gel electrophoresis, proteins are transferred to a membrane and probed with antibodies specific to the proteins of interest (e.g., phosphorylated and total PI3K, AKT, mTOR).
Procedure:
-
Treat cells with this compound or Noricaritin for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-AKT, AKT, p-mTOR, and mTOR overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Mandatory Visualizations
This compound to Noricaritin Hydrolysis
Caption: Enzymatic or acidic hydrolysis of this compound yields its aglycone, Noricaritin, and a glucose molecule.
PI3K/AKT/mTOR Signaling Pathway Inhibition
Caption: this compound and Noricaritin are hypothesized to inhibit the PI3K/AKT/mTOR pathway, leading to decreased cell proliferation and survival.
General Experimental Workflow
Caption: A typical workflow for the comparative analysis of this compound and Noricaritin's anti-cancer effects.
References
- 1. 4.4. Cell-Viability Assay [bio-protocol.org]
- 2. Anti-tumor efficacy of this compound in osteosarcoma cells: Involvement of the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the Response of HOS and Saos-2 Osteosarcoma Cell Lines When Exposed to Different Sizes and Concentrations of Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Flavonoids inhibit cell proliferation and induce apoptosis and autophagy through downregulation of PI3Kγ mediated PI3K/AKT/mTOR/p70S6K/ULK signaling pathway in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.3. Apoptotic Assay by Flow Cytometry [bio-protocol.org]
- 8. 5.6 Flow cytometry analysis for apoptosis [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. pubcompare.ai [pubcompare.ai]
- 11. AKT/PI3K Signaling Pathway | Rockland [rockland.com]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
Phellamurin: A Potential Chemosensitizing Agent for Enhanced Cancer Therapy
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) remains a significant hurdle in the successful chemotherapeutic treatment of cancer. This resistance is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a wide range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and efficacy. Consequently, there is a pressing need for the development of safe and effective chemosensitizing agents that can reverse MDR and enhance the cytotoxicity of conventional chemotherapy. Phellamurin, a flavanone glycoside isolated from the leaves of the Amur Cork Tree (Phellodendron amurense), has emerged as a promising candidate in this arena. This guide provides a comprehensive validation of this compound's potential as a chemosensitizing agent, comparing its mechanisms of action with other known natural compounds and presenting supporting experimental data.
Mechanism of Action: A Multi-pronged Approach to Combatting Chemoresistance
This compound exhibits its potential chemosensitizing effects through a multi-faceted mechanism that targets key pathways involved in multidrug resistance and cancer cell survival.
1. Inhibition of P-glycoprotein (P-gp): this compound has been identified as an inhibitor of intestinal P-glycoprotein. By blocking the function of this primary efflux pump, this compound can increase the intracellular accumulation of co-administered chemotherapeutic drugs in resistant cancer cells, thereby restoring their sensitivity to the treatment.
2. Induction of Apoptosis: Beyond its effects on drug transporters, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This intrinsic anticancer activity can work synergistically with chemotherapy to enhance tumor cell killing.
3. Suppression of the PI3K/AKT/mTOR Signaling Pathway: The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell survival, proliferation, and resistance to apoptosis. This compound has been demonstrated to repress this pathway in osteosarcoma cells, suggesting that it can undermine the pro-survival mechanisms that contribute to chemoresistance.[1]
Comparative Analysis: this compound versus Other Natural Chemosensitizers
While direct comparative studies of this compound with other chemosensitizing agents are limited, its mechanisms of action align with those of well-established natural compounds known to reverse multidrug resistance.
| Feature | This compound | Curcumin | Genistein | Verapamil (Reference Drug) |
| Primary Mechanism | P-gp Inhibition, Apoptosis Induction, PI3K/AKT/mTOR Inhibition | Modulation of multiple signaling pathways (NF-κB, PI3K/Akt/mTOR), P-gp inhibition | Tyrosine kinase inhibitor, Modulation of NF-κB and Akt/mTOR pathways | P-gp Inhibition, Calcium Channel Blocker |
| P-gp Inhibition | Yes | Yes | Yes | Yes |
| Apoptosis Induction | Yes | Yes | Yes | Yes |
| Signaling Pathway Modulation | PI3K/AKT/mTOR | NF-κB, PI3K/Akt/mTOR, MAPK | NF-κB, Akt/mTOR, EGFR | - |
| Source | Phellodendron amurense (Amur Cork Tree) | Curcuma longa (Turmeric) | Glycine max (Soybean) | Synthetic |
Quantitative Data on this compound's Bioactivity
The following table summarizes the available quantitative data on the anti-tumor effects of this compound on osteosarcoma cell lines.
| Cell Line | Assay | Concentration | Effect | Reference |
| U2OS, Saos-2 | MTT Assay | 0-10 µg/mL (48h) | Dose-dependent suppression of cell viability | [1] |
| U2OS, Saos-2 | Flow Cytometry | 0-10 µg/mL (48h) | Dose-dependent promotion of apoptosis | [1] |
| U2OS, Saos-2 | Western Blot | 0-10 µg/mL (48h) | Decreased ratios of p-PI3K/PI3K, p-AKT/AKT, and p-mTOR/mTOR | [1] |
| Xenograft Model | In vivo | 50 mg/kg/day (i.p.) | Repression of osteosarcoma tumor growth | [1] |
Visualizing the Molecular Mechanisms and Experimental Workflows
To further elucidate the role of this compound as a potential chemosensitizing agent, the following diagrams illustrate its mechanism of action and a typical experimental workflow for its validation.
Caption: this compound's multifaceted mechanism of action.
Caption: Experimental workflow for validating a chemosensitizing agent.
Caption: this compound's inhibition of the PI3K/AKT/mTOR pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of this compound as a chemosensitizing agent are provided below.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the effect of this compound on the viability of cancer cells and its ability to sensitize cells to a chemotherapeutic agent.
-
Protocol:
-
Seed cancer cells (e.g., U2OS, Saos-2) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound alone, the chemotherapeutic drug alone, or a combination of both for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 values.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Protocol:
-
Seed cancer cells in 6-well plates and treat with desired concentrations of this compound for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
3. Western Blot Analysis for PI3K/AKT/mTOR Pathway
-
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/AKT/mTOR signaling pathway.
-
Protocol:
-
Treat cancer cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
4. P-glycoprotein (P-gp) Efflux Assay (Rhodamine 123 Accumulation)
-
Objective: To assess the inhibitory effect of this compound on the efflux function of P-gp.
-
Protocol:
-
Seed P-gp overexpressing cancer cells (e.g., MCF-7/ADR) in a 24-well plate.
-
Pre-incubate the cells with various concentrations of this compound or a known P-gp inhibitor (e.g., Verapamil) for 1 hour.
-
Add the P-gp substrate Rhodamine 123 to the wells and incubate for another 1-2 hours.
-
Wash the cells with cold PBS to remove extracellular Rhodamine 123.
-
Lyse the cells and measure the intracellular fluorescence of Rhodamine 123 using a fluorescence microplate reader.
-
An increase in intracellular Rhodamine 123 fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.
-
Conclusion
The available evidence strongly suggests that this compound possesses significant potential as a chemosensitizing agent. Its ability to inhibit P-glycoprotein, induce apoptosis, and suppress the PI3K/AKT/mTOR survival pathway provides a solid mechanistic basis for its ability to overcome multidrug resistance and enhance the efficacy of conventional chemotherapy. While direct comparative studies with other chemosensitizers are needed to fully establish its clinical potential, the data presented in this guide provides a robust foundation for further investigation and development of this compound as a valuable adjunct in cancer therapy. Researchers and drug development professionals are encouraged to explore the synergistic effects of this compound with a broader range of chemotherapeutic agents and in various cancer models to validate its role in future clinical applications.
References
Phellamurin's Potential in Overcoming Drug Resistance: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the nuances of how novel compounds interact with both drug-sensitive and drug-resistant cancer cells is paramount. Phellamurin, a flavanone glycoside, has demonstrated anti-tumor activities, primarily through the inhibition of the PI3K/AKT/mTOR signaling pathway.[1] This guide provides a comparative analysis of the potential activity of this compound in drug-resistant versus drug-sensitive cancer cells, drawing upon the established mechanisms of flavonoids and PI3K/AKT/mTOR inhibitors in overcoming chemoresistance.
While direct comparative studies on this compound are limited, its classification as a flavonoid glycoside and its known mechanism of action allow for a well-supported extrapolation of its differential effects. Flavonoids have been extensively studied for their ability to sensitize cancer cells to conventional chemotherapies.[2][3][4] This chemosensitizing effect is often more pronounced in drug-resistant cell lines.
Enhanced Activity in Drug-Resistant Cancer Cells: A Mechanistic Overview
Drug resistance in cancer is a multifaceted problem, often driven by mechanisms such as increased drug efflux, alterations in cellular signaling pathways, and inhibition of apoptosis.[5] this compound, through its action as a flavonoid and a PI3K/AKT/mTOR inhibitor, is poised to counteract these resistance mechanisms.
Modulation of ABC Transporters
A common mechanism of multidrug resistance (MDR) is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of the cancer cell.[6][7] Numerous flavonoids have been shown to inhibit the function of these transporters, thereby increasing the intracellular concentration of anticancer drugs.[8][9][10] this compound has been specifically noted to inhibit intestinal P-glycoprotein.[11] This suggests that in drug-resistant cancer cells overexpressing P-gp, this compound could act as a chemosensitizer, restoring the efficacy of co-administered chemotherapeutic agents.
Inhibition of the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell survival, proliferation, and resistance to apoptosis. Hyperactivation of this pathway is a known driver of drug resistance in various cancers.[12][13] Natural products, including flavonoids, that target this pathway are recognized for their potential to overcome drug resistance.[[“]][15][16][17] this compound's inhibitory effect on this pathway would likely be more impactful in drug-resistant cells that have become dependent on this signaling cascade for their survival and resistance phenotype. By blocking this pathway, this compound can lower the threshold for apoptosis and resensitize the cells to chemotherapeutic drugs.
Comparative Efficacy: Drug-Resistant vs. Sensitive Cells
Based on the mechanisms described above, the following table summarizes the hypothesized comparative activity of this compound.
| Feature | Drug-Sensitive Cancer Cells | Drug-Resistant Cancer Cells | Supporting Rationale |
| Direct Cytotoxicity | Moderate | Moderate to High | This compound's inhibition of the PI3K/AKT/mTOR pathway can induce apoptosis in both cell types.[1] The effect may be more pronounced in resistant cells reliant on this pathway. |
| Chemosensitization | Low to Moderate | High | In resistant cells, this compound's inhibition of ABC transporters and the PI3K/AKT/mTOR pathway can restore sensitivity to conventional chemotherapy.[8][13] |
| Reduction of Drug Efflux | Not Applicable | Significant | This compound's potential to inhibit P-glycoprotein would directly counteract a key resistance mechanism.[11] |
| Induction of Apoptosis (in combination therapy) | Synergistic | Strongly Synergistic | By blocking the pro-survival PI3K/AKT/mTOR pathway, this compound can significantly lower the apoptotic threshold in resistant cells when combined with a cytotoxic agent.[12] |
Experimental Protocols
To validate the comparative activity of this compound, the following experimental protocols are recommended:
1. Cell Viability and Cytotoxicity Assays:
-
Method: MTT or SRB assays.
-
Procedure: Plate drug-sensitive and their corresponding drug-resistant cancer cell lines (e.g., MCF-7 and MCF-7/ADR). Treat with increasing concentrations of this compound alone and in combination with a relevant chemotherapeutic drug (e.g., doxorubicin). Incubate for 48-72 hours and measure cell viability.
-
Endpoint: Determine and compare the IC50 values for this compound and the combination treatment in both cell lines.
2. Apoptosis Assays:
-
Method: Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Procedure: Treat sensitive and resistant cells with this compound, a chemotherapeutic agent, and the combination for 24-48 hours. Stain with Annexin V-FITC and PI and analyze by flow cytometry.
-
Endpoint: Quantify and compare the percentage of apoptotic cells in each treatment group for both cell lines.
3. Western Blot Analysis:
-
Method: Standard Western blotting protocols.
-
Procedure: Treat cells as described above. Lyse the cells and separate proteins by SDS-PAGE. Transfer to a PVDF membrane and probe with antibodies against key proteins in the PI3K/AKT/mTOR pathway (e.g., p-AKT, p-mTOR) and apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3).
-
Endpoint: Analyze the changes in protein expression levels to confirm the mechanism of action.
4. Drug Efflux Assays:
-
Method: Rhodamine 123 or Calcein-AM efflux assay.
-
Procedure: Pre-incubate drug-resistant cells with this compound. Load the cells with a fluorescent substrate of P-glycoprotein (e.g., Rhodamine 123). Measure the intracellular fluorescence over time using a fluorescence plate reader or flow cytometer.
-
Endpoint: Compare the fluorescence retention in this compound-treated cells versus untreated controls to determine the extent of P-gp inhibition.
Visualizing the Mechanisms of Action
To further elucidate the proposed mechanisms, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: this compound's multifaceted approach to overcoming drug resistance.
Caption: Workflow for evaluating this compound's differential activity.
References
- 1. Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoids as an effective sensitizer for anti-cancer therapy: insights into multi-faceted mechanisms and applicability towards individualized patient profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vuir.vu.edu.au [vuir.vu.edu.au]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Modulation of the activity of ABC transporters (P-glycoprotein, MRP2, BCRP) by flavonoids and drug response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of flavonoids on the ABC transporters: consequences for the pharmacokinetics of substrate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C26H30O11 | CID 193876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 13. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
- 15. Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]
- 17. Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Phellamurin: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of scientific discovery goes hand-in-hand with a commitment to safety and environmental responsibility. Proper disposal of chemical compounds is a critical component of this commitment. This document provides essential, step-by-step guidance for the safe and compliant disposal of Phellamurin, ensuring the protection of laboratory personnel and the environment.
This compound is a flavonoid compound that requires careful handling due to its potential health effects. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[1]. Therefore, adherence to established safety and disposal protocols is paramount.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE) and are familiar with the compound's hazards.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or goggles. Face shield if there is a splash hazard. | To prevent eye irritation from dust or splashes[1]. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing. | To prevent skin irritation upon contact[1]. |
| Respiratory Protection | Use only in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. | To prevent respiratory irritation from inhaling dust[1]. |
In case of exposure, follow the first-aid measures outlined in the SDS immediately[1].
This compound Disposal Protocol: A Step-by-Step Approach
The primary directive for this compound waste is to dispose of contents and container to an approved waste disposal plant [1]. This means that this compound, whether in solid form or in a solution, should not be disposed of down the drain or in regular trash[2][3]. The following steps outline the standard operating procedure for managing this compound waste in a laboratory setting.
Step 1: Waste Minimization
The most effective way to manage chemical waste is to minimize its generation in the first place. This can be achieved by:
-
Ordering only the necessary quantities of this compound for your experiments.
-
Preparing solutions in volumes that will be fully utilized.
-
Avoiding the contamination of unused this compound.
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions[4].
-
Collect this compound waste in a dedicated, properly labeled hazardous waste container.
-
Do not mix this compound waste with incompatible materials. For instance, keep it separate from strong acids, bases, and oxidizing agents unless the specific waste stream protocol allows it[4].
Step 3: Containerization and Labeling
All hazardous waste must be stored in appropriate containers to prevent leaks and spills[2][4].
-
Container Selection: Use a container made of a material compatible with this compound. Plastic containers are often preferred for chemical waste[2]. The container must have a secure, screw-top cap[4].
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." The label should also include the date when the first waste was added to the container.
Step 4: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation[2][4].
-
The SAA should be a secondary containment area to prevent the spread of material in case of a leak.
-
Keep the waste container securely capped at all times, except when adding waste[2][4].
-
Regularly inspect the SAA for any signs of container leakage[4].
Step 5: Arranging for Disposal
Once the waste container is full, or within one year of the initial accumulation date, it must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[2][4].
-
Contact your EHS office to schedule a pickup of the this compound waste.
-
Provide them with all necessary information about the waste stream as required.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby fostering a secure and environmentally conscious research environment. Always consult your institution's specific chemical hygiene and waste management plans for any additional requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
